2-Iodononafluorobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9I/c5-1(6,3(8,9)10)2(7,14)4(11,12)13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJVLVWUMYWJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)I)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379427 | |
| Record name | 2-Iodoperfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-51-9 | |
| Record name | 2-Iodoperfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodoperfluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Iodononafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, available data, and potential applications of 2-Iodononafluorobutane. Due to the limited availability of specific experimental data for this particular isomer, this document also includes representative information and methodologies based on closely related perfluoroalkyl iodides to provide a functional guide for research and development.
Core Chemical Properties and Data
This compound, also known as 2-iodoperfluorobutane, is a highly fluorinated organic compound. Its physical and chemical properties are primarily dictated by the presence of the nine fluorine atoms, which impart high density, thermal stability, and unique reactivity.
Identifiers and General Data
| Property | Data |
| IUPAC Name | 1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane |
| Synonyms | 2-Iodoperfluorobutane, Perfluoroisobutyl iodide |
| CAS Number | 375-51-9 |
| Molecular Formula | C₄F₉I |
| Molecular Weight | 345.93 g/mol |
| InChI Key | FBJVLVWUMYWJMY-UHFFFAOYSA-N |
Physical Properties
The available physical data for this compound is summarized below. It is important to note that data for perfluoroalkyl iodides can vary slightly based on purity.
| Property | Value |
| Boiling Point | 63.8 °C at 760 mmHg[1] |
| Density | 2.095 g/cm³[1] |
| Appearance | Assumed to be a colorless to pale purple liquid |
| Solubility | Expected to be immiscible with water and soluble in various organic solvents. |
Spectroscopic Data
Specific experimental spectroscopic data for this compound is not available in common databases. Therefore, this section provides an expert interpretation of the expected spectral characteristics based on the molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most informative NMR technique for this compound. The spectrum is expected to be complex due to the presence of multiple, distinct fluorine environments and complex spin-spin coupling. Based on the structure CF₃-CF₂-CF(I)-CF₃, four distinct fluorine signals are anticipated. The chemical shifts would provide key information about the electronic environment of each fluorine nucleus.
-
¹³C NMR: Four signals are expected, corresponding to the four carbon atoms in the butane chain. The carbon atom bonded to the iodine (C-2) would likely show a signal at a higher field (lower ppm) compared to the other carbons due to the heavy atom effect of iodine. The other carbon signals would be significantly influenced by the attached fluorine atoms.
-
¹H NMR: As there are no hydrogen atoms in this compound, a proton NMR spectrum would not show any signals from the compound itself, which can be advantageous when using protonated solvents.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 346. The fragmentation pattern would likely be dominated by the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in a prominent peak corresponding to the nonafluorobutyl cation ([C₄F₉]⁺) at m/z 219. Other fragments resulting from the loss of CF₃ or other fluorinated fragments would also be expected.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations. The C-I stretching vibration would appear at a much lower frequency, typically in the range of 500-600 cm⁻¹.
Chemical Reactivity and Applications
Perfluoroalkyl iodides, including this compound, are valuable reagents in organic synthesis, primarily as sources of perfluoroalkyl radicals. These radicals are key intermediates in various transformations, particularly in the development of pharmaceuticals and advanced materials where the incorporation of perfluoroalkyl groups can significantly enhance biological activity, metabolic stability, and other physicochemical properties.
Radical Perfluoroalkylation
A primary application of this compound is in radical perfluoroalkylation reactions. The relatively weak carbon-iodine bond can be cleaved homolytically using radical initiators (e.g., AIBN, peroxides), light, or transition metal catalysts to generate the 2-nonafluorobutyl radical. This radical can then add to a variety of substrates, including alkenes, alkynes, and aromatic compounds.
The following is a representative, general protocol for the radical addition of a perfluoroalkyl iodide to an alkene. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound
-
Alkene substrate
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous, deoxygenated solvent (e.g., toluene, acetonitrile, or a fluorinated solvent)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alkene substrate and the chosen solvent.
-
Add this compound (typically 1.1 to 1.5 equivalents relative to the alkene).
-
Add the radical initiator (typically 0.1 to 0.2 equivalents).
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN in toluene).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired perfluoroalkylated product.
Workflow for Radical Perfluoroalkylation:
Caption: General workflow for the radical perfluoroalkylation of an alkene.
Safety and Handling
Perfluoroalkyl iodides should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. These compounds can be sensitive to light, so storage in amber bottles or in the dark is recommended. They may also be irritating to the skin, eyes, and respiratory system. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable, though less-studied, member of the perfluoroalkyl iodide family. Its primary utility lies in its potential as a precursor for the 2-nonafluorobutyl radical, enabling the introduction of this branched perfluoroalkyl moiety into organic molecules. While specific experimental data for this compound is scarce, this guide provides a framework for its use based on the established chemistry of related compounds. Further research into the synthesis, properties, and reactivity of this compound is warranted to fully explore its potential in drug discovery and materials science.
References
An In-depth Technical Guide to the Laboratory Synthesis of 2-Iodononafluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the laboratory-scale synthesis of 2-iodononafluorobutane (CF₃CF(I)CF₂CF₃), a valuable perfluorinated building block in organic synthesis. Due to the limited availability of direct experimental protocols for this specific isomer, this guide presents a robust synthetic strategy based on a well-established and analogous reaction: the synthesis of secondary perfluoroalkyl iodides from perfluoroalkenes. The proposed methodology, characterization data, and experimental workflow are detailed herein to facilitate its preparation and use in a laboratory setting.
Introduction
This compound is a fluorinated organic compound featuring a nine-fluorine carbon backbone with an iodine atom at the second carbon position. The presence of the electron-withdrawing perfluoroalkyl chain significantly influences the reactivity of the carbon-iodine bond, making it a key intermediate for the introduction of the nonafluoro-sec-butyl group into a variety of molecular scaffolds. This moiety can impart unique properties such as enhanced thermal stability, lipophilicity, and metabolic resistance, which are highly desirable in the development of pharmaceuticals, agrochemicals, and advanced materials.
While its isomer, 1-iodononafluorobutane, is more commonly documented, the secondary iodide offers distinct steric and electronic properties that can be advantageous in specific synthetic applications. This guide addresses the current gap in detailed synthetic literature for this compound by providing a comprehensive, albeit analogous, experimental approach.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that comprehensive spectroscopic data is not widely available in the public domain. The data presented here is compiled from chemical supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 375-51-9 | [1][] |
| Molecular Formula | C₄F₉I | [1][] |
| Molecular Weight | 345.93 g/mol | [1][] |
| Boiling Point | 63.8 °C at 760 mmHg | [] |
| Density | 2.095 g/cm³ | [1] |
| Appearance | Not specified (likely a liquid) | |
| Purity | >95% (commercially available) | [] |
Proposed Synthesis Pathway
The most plausible and well-supported method for the laboratory synthesis of this compound is the electrophilic addition of iodine monochloride (ICl) across the double bond of octafluoro-2-butene (CF₃CF=CFCF₃). This reaction is analogous to the documented synthesis of 2-iodoheptafluoropropane from hexafluoropropene, which proceeds with high yield and purity[3]. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride (BF₃), in a hydrofluoric acid (HF) solvent.
The proposed reaction scheme is as follows:
Caption: Proposed synthesis of this compound.
The regioselectivity of the iodine and chlorine addition is a critical aspect of this reaction. In the addition of ICl to unsymmetrical alkenes, the iodine atom typically acts as the electrophile. For perfluorinated alkenes, the electronic effects of the fluorine atoms will direct the addition.
Detailed Experimental Protocol (Analogous)
The following protocol is adapted from a similar, well-documented procedure for the synthesis of 2-iodoheptafluoropropane[3]. Researchers should exercise extreme caution when working with hazardous materials such as iodine monochloride and hydrogen fluoride. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Octafluoro-2-butene (mixture of (E)- and (Z)-isomers may be used)
-
Iodine monochloride (ICl)
-
Boron trifluoride (BF₃)
-
Anhydrous hydrogen fluoride (HF)
-
Reaction vessel (e.g., a shaker tube or autoclave made of a material resistant to HF, such as Hastelloy-C)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine anhydrous hydrogen fluoride and boron trifluoride. The molar ratio of HF to the olefin should be between 5:1 and 25:1[3].
-
Reactant Addition: Cool the vessel and introduce octafluoro-2-butene and iodine monochloride. The molar ratio of the reactants should be optimized, but a starting point of near-equimolar amounts is recommended.
-
Reaction Conditions: The reaction mixture is then agitated at a controlled temperature. Based on the analogous synthesis of 2-iodoheptafluoropropane, a temperature of 50°C for approximately 18 hours is a reasonable starting point[3].
-
Work-up: After the reaction is complete, the reaction mixture is carefully quenched, for example, by pouring it onto ice. The organic layer containing the product is then separated.
-
Purification: The crude product is washed with a reducing agent solution (e.g., sodium bisulfite) to remove any unreacted iodine species, followed by washing with water and drying over a suitable drying agent (e.g., magnesium sulfate).
-
Isolation: The final product, this compound, is isolated and purified by fractional distillation.
Table 2: Analogous Reaction Parameters for the Synthesis of 2-Iodoheptafluoropropane
| Parameter | Value | Reference |
| Starting Alkene | Hexafluoropropene | [3] |
| Reagent | Iodine Monochloride (ICl) | [3] |
| Catalyst | Boron Trifluoride (BF₃) | [3] |
| Solvent | Hydrogen Fluoride (HF) | [3] |
| Temperature | 50 °C | [3] |
| Reaction Time | 18 hours | [3] |
| Yield | 79% | [3] |
| Purity | >98% (GC, NMR) | [3] |
Experimental Workflow and Logic
The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.
Caption: Experimental workflow for this compound synthesis.
Characterization
Due to the lack of publicly available spectroscopic data for this compound, this section outlines the expected analytical techniques and potential spectral features based on its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This will be the most informative technique. The spectrum is expected to show distinct resonances for the CF₃ and CF₂ groups, as well as the CF group attached to the iodine atom. The chemical shifts and coupling constants (J-coupling) between the different fluorine nuclei will be characteristic of the 2-iodo structure.
-
¹³C NMR: The spectrum should display four distinct signals corresponding to the four different carbon environments in the molecule. The carbon atom bonded to iodine is expected to have a characteristic chemical shift.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 346. The fragmentation pattern is expected to be dominated by the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in a prominent peak corresponding to the C₄F₉⁺ fragment. Other fragmentation pathways involving the loss of CF₃ or other perfluoroalkyl fragments may also be observed.
Infrared (IR) Spectroscopy:
-
The IR spectrum will be characterized by strong absorption bands in the C-F stretching region (typically 1100-1300 cm⁻¹). The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum.
Safety Considerations
The synthesis of this compound involves the use of highly corrosive and toxic chemicals, including iodine monochloride and anhydrous hydrogen fluoride.
-
Hydrogen Fluoride (HF): HF is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract. It can also be absorbed through the skin and cause systemic toxicity. Work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment, including acid-resistant gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as a first aid measure for HF burns.
-
Iodine Monochloride (ICl): ICl is a corrosive and toxic substance. It can cause severe burns and is harmful if inhaled or swallowed. Handle with care in a well-ventilated fume hood.
-
Pressure: The reaction may be conducted under pressure. Ensure the reaction vessel is properly rated for the expected pressures and temperatures.
A thorough risk assessment should be conducted before undertaking this synthesis, and all institutional safety protocols must be strictly followed.
Conclusion
References
An In-depth Technical Guide to the Physical Properties of 2-Iodononafluorobutane Liquid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodononafluorobutane, identified by the CAS number 375-51-9, is a halogenated organic compound.[1] Its unique molecular structure, which incorporates both iodine and fluorine atoms, imparts distinct chemical and physical characteristics.[1] This document offers a comprehensive guide to the key physical properties of liquid this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for these experimental procedures. This guide is designed to be a valuable resource for professionals in research, science, and drug development who may be utilizing or considering this compound in their work.
Physical Properties of this compound
The physical characteristics of this compound are essential for its proper handling, application, and the design of any process in which it is a component. The tables below summarize the principal physical properties of this compound.
Table 1: General and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Iodoperfluorobutane, Nonafluoro-sec-butyl iodide[2] |
| CAS Number | 375-51-9[1][2] |
| Molecular Formula | C₄F₉I[1][2] |
| Molecular Weight | 345.93 g/mol [1][2] |
| Boiling Point | 64°C to 67°C[2] |
| Density | 2.095 g/cm³[1][2] |
| Refractive Index | 1.3305 to 1.3320[2][3][4] |
| Sensitivity | Light sensitive[2] |
Experimental Protocols
The precise determination of physical properties is a cornerstone of chemical research. The following sections provide detailed descriptions of general experimental methodologies that can be utilized to measure the key physical properties of liquid this compound.
Determination of Boiling Point
The boiling point is a fundamental property that indicates the volatility of a liquid.
Methodology: Distillation Method
A standard and accurate method for determining the boiling point of a liquid is through simple distillation.
-
Apparatus: A round-bottom flask, a distillation head equipped with a port for a thermometer, a condenser, a receiving flask, a heating mantle, and boiling chips.
-
Procedure:
-
A sample of this compound is introduced into the round-bottom flask, along with a few boiling chips to facilitate smooth boiling.
-
The distillation apparatus is assembled. The thermometer should be positioned within the distillation head so that the top of its bulb is level with the bottom of the side arm that leads to the condenser.
-
The liquid is gently heated with the heating mantle.
-
As the liquid begins to boil, its vapor ascends and envelops the thermometer bulb. The vapor then flows into the condenser, where it is cooled and reverts to a liquid state, with the resulting condensate being collected in the receiving flask.
-
The temperature is recorded once it stabilizes, signifying that the vapor and liquid phases are in equilibrium. This constant temperature represents the boiling point of the liquid.
-
Determination of Density
Density is a core physical property that defines the mass of a substance per unit volume.
Methodology: Pycnometer Method
A pycnometer is a specialized flask with a precise and known volume, designed for the accurate measurement of liquid densities.
-
Apparatus: A pycnometer (typically a small glass flask with a ground-glass stopper that includes a capillary tube), an analytical balance, and a constant-temperature bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed with high precision using an analytical balance.
-
The pycnometer is then filled with this compound. The stopper is carefully inserted, which forces any excess liquid out through the capillary. The exterior of the pycnometer is then thoroughly cleaned and dried.
-
The filled pycnometer is weighed again to ascertain the mass of the liquid.
-
To determine the exact volume of the pycnometer, the procedure is repeated using a reference liquid of a known density, such as deionized water.
-
The density of this compound is then calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a measure of how light passes through a substance and serves as a valuable parameter for identifying a liquid and assessing its purity.
Methodology: Abbe Refractometer
The Abbe refractometer is a standard laboratory instrument used for the high-precision measurement of the refractive index of liquids.
-
Apparatus: An Abbe refractometer, a light source (often integrated into the instrument), and a constant-temperature water circulator.
-
Procedure:
-
The prism of the Abbe refractometer is carefully cleaned with a suitable solvent and a soft, lint-free tissue.
-
A few drops of this compound are applied to the surface of the measuring prism.
-
The prism is closed, and the instrument's light source is activated.
-
The operator looks through the eyepiece and adjusts the main control knob to position the boundary line between the light and dark fields precisely at the center of the crosshairs.
-
A secondary control is adjusted to remove any observed color distortion and to sharpen the boundary line.
-
The refractive index is then read directly from the instrument's calibrated scale. It is crucial that this measurement is performed at a constant and specified temperature, as the refractive index is a temperature-dependent property.
-
Experimental Workflow
The diagram below illustrates the logical sequence of operations for the determination of the physical properties of this compound.
Caption: Logical workflow for determining physical properties.
Conclusion
This technical guide has presented a detailed compilation of the essential physical properties of this compound liquid, complemented by standardized experimental protocols for their accurate measurement. The systematic presentation of data and methodologies is intended to assist researchers, scientists, and professionals in drug development in their work with this compound. Following these established experimental procedures is crucial for obtaining accurate and reproducible data, which is fundamental for any scientific or developmental application.
References
- 1. This compound | 375-51-9 | FI77508 | Biosynth [biosynth.com]
- 2. Nonafluoro-2-iodobutane, 98%, stab. with copper 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 2-Iodononafluorobutane
This technical guide provides a comprehensive overview of 2-Iodononafluorobutane (CAS Number: 375-51-9), a fluorinated organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, safety information, a plausible synthetic protocol, and its anticipated reactivity and analytical profile.
Chemical Identification and Properties
This compound, also known as 2-iodoperfluorobutane, is a halogenated alkane. The presence of nine fluorine atoms significantly influences its chemical behavior, rendering the carbon backbone highly electron-deficient. This, in turn, affects the reactivity of the carbon-iodine bond.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 375-51-9[1][2][3][4] |
| IUPAC Name | 1,1,1,2,3,3,4,4,4-nonafluoro-2-iodobutane |
| Molecular Formula | C₄F₉I[1][3] |
| Molecular Weight | 345.93 g/mol [1][4] |
| Synonyms | 2-Iodoperfluorobutane, Nonafluoro-sec-butyl iodide, Perfluoroisobutyl iodide[1][2][3] |
| InChI Key | FBJVLVWUMYWJMY-UHFFFAOYNA-N[2] |
| SMILES | FC(F)(F)C(F)(I)C(F)(F)C(F)(F)F |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Not explicitly stated, likely a liquid | Inferred |
| Boiling Point | 63.8 °C at 760 mmHg | [1] |
| Density | 2.095 g/cm³ | [1] |
| Solubility | Immiscible with water | |
| Storage | Store at 2°C - 8°C, protect from light |
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The available safety data sheets (SDS) indicate that it is an irritant.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | May cause respiratory irritation |
General Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated place, protected from direct sunlight.[5][6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]
Synthesis and Reactivity
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the electrophilic addition of iodine monochloride to perfluoro-2-butene.
Materials:
-
Perfluoro-2-butene
-
Iodine monochloride (ICl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve perfluoro-2-butene (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine monochloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by distillation.
Reactivity and Applications
As a perfluoroalkyl iodide, this compound is expected to be a versatile building block in organic synthesis. The electron-withdrawing nature of the nonafluorobutyl group makes the iodine-bearing carbon atom highly electrophilic and susceptible to nucleophilic attack. It can also participate in radical reactions.
Its primary application lies in the introduction of the nonafluoro-sec-butyl group into organic molecules, which can impart unique properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics, making it a valuable reagent in the development of pharmaceuticals and agrochemicals.
Analytical Characterization
Detailed experimental spectra for this compound are not widely published. However, its structure can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected analytical characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: As there are no hydrogen atoms in the molecule, a proton NMR spectrum will not show any signals corresponding to the compound itself, which is useful for assessing sample purity.
-
¹³C NMR: Four distinct signals are expected, corresponding to the four different carbon environments in the molecule. The carbon atom bonded to iodine will be significantly shifted.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to be complex due to the presence of multiple, distinct fluorine environments and complex spin-spin coupling. Signals for the CF₃ groups and the CF₂ and CF groups will appear in characteristic regions of the spectrum.
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 346. Common fragmentation patterns for iodoalkanes involve the loss of the iodine atom or cleavage of the carbon-carbon bonds.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Notes |
| 346 | [C₄F₉I]⁺ | Molecular ion |
| 219 | [C₄F₉]⁺ | Loss of an iodine radical |
| 127 | [I]⁺ | Iodine cation |
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While some experimental data is limited, the provided information on its properties, safe handling, plausible synthesis, and expected analytical profile serves as a valuable resource for its application in chemical research.
References
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Iodononafluorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Iodononafluorobutane (C₄F₉I). Due to the limited availability of specific experimental data for the 2-iodo isomer, this document presents data for the closely related structural isomer, 1-Iodononafluorobutane, which serves as a valuable proxy for understanding the spectroscopic characteristics of this class of compounds. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-Iodononafluorobutane. These values provide a foundational understanding of the chemical shifts, vibrational modes, and fragmentation patterns characteristic of a nonafluorobutyl iodide structure.
Table 1: ¹⁹F NMR Spectroscopic Data for 1-Iodononafluorobutane
| Fluorine Environment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CF₃ | -81.2 | Triplet | J(F-F) = 9.8 |
| CF₂ | -125.8 | Multiplet | |
| CF₂ | -118.3 | Multiplet | |
| CF₂I | -56.9 | Triplet | J(F-F) = 15.6 |
Table 2: ¹³C NMR Spectroscopic Data for 1-Iodononafluorobutane
| Carbon Environment | Chemical Shift (δ) ppm |
| C F₃ | 118.2 |
| C F₂ | 108.5 - 117.5 (multiplets) |
| C F₂ | 108.5 - 117.5 (multiplets) |
| C F₂I | -3.5 |
Table 3: Infrared (IR) Spectroscopy Data for 1-Iodononafluorobutane
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 1300 - 1100 | Strong | C-F stretching |
| 800 - 600 | Medium | C-F bending |
| ~530 | Medium | C-I stretching |
Table 4: Mass Spectrometry Data for 1-Iodononafluorobutane
| m/z | Relative Intensity | Fragment Ion |
| 346 | 45% | [C₄F₉I]⁺ (M⁺) |
| 219 | 100% | [C₄F₉]⁺ |
| 169 | 20% | [C₃F₇]⁺ |
| 131 | 85% | [C₃F₅]⁺ |
| 119 | 30% | [C₂F₅]⁺ |
| 100 | 40% | [C₂F₄]⁺ |
| 69 | 95% | [CF₃]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data for perfluorinated compounds requires specific experimental considerations due to their unique chemical properties, such as high volatility and the presence of the highly sensitive ¹⁹F nucleus.
NMR Spectroscopy
-
Sample Preparation: Samples for ¹⁹F and ¹³C NMR are typically prepared by dissolving the neat liquid (10-50 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube.
-
¹⁹F NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is used.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds to ensure full relaxation of the ¹⁹F nuclei.
-
Number of Scans: 16-64 scans are generally adequate due to the high sensitivity of the ¹⁹F nucleus.
-
Referencing: An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer with a carbon-observe probe.
-
Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used. For fluorinated compounds, ¹⁹F decoupling may also be employed to simplify the spectra, though this requires specialized hardware.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C and potential signal splitting from ¹⁹F coupling, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, the simplest and most common method is to place a single drop of the liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.[1][2][3]
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to obtain the final spectrum. A background spectrum of the clean salt plates is recorded prior to the sample scan.
-
Mass Spectrometry
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is the standard for volatile compounds.[4][5]
-
Gas Chromatography (GC) Parameters:
-
Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.
-
Inlet Temperature: Typically set to 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: A temperature ramp is used to ensure good separation, for example, starting at 40 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C.
-
-
Mass Spectrometry (MS) Parameters:
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a liquid sample such as this compound.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. What are the common ionization methods for GC/MS [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Solubility of 2-Iodononafluorobutane in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Iodononafluorobutane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes known qualitative information, discusses expected solubility based on the physicochemical properties of fluorinated compounds, and presents a detailed, representative experimental protocol for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications, including its use as a reagent, solvent, or component in drug delivery systems.
Introduction
This compound (C4F9I) is a perfluoroalkyl iodide, a class of organofluorine compounds with unique properties stemming from the high electronegativity and low polarizability of the fluorine atoms. These properties include high density, low surface tension, and often limited miscibility with conventional organic solvents. A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and other applications. This guide addresses the current knowledge gap regarding its solubility in common organic solvents.
Physicochemical Properties of this compound
A compilation of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4F9I | [1] |
| Molecular Weight | 345.93 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 2.01 g/mL at 25 °C | [2] |
| Boiling Point | 66-67 °C | [3] |
| Melting Point | -88 °C | [3] |
| Refractive Index | n20/D 1.3285 | [2] |
| Water Solubility | Immiscible | [3][4] |
Solubility Profile of this compound
Table 2 summarizes the expected solubility of this compound in various common organic solvents. The qualitative descriptions are based on general principles, and the estimated quantitative values are extrapolated from data for other perfluorocarbons.[6] It is important to note that these are estimations and should be experimentally verified for any critical application.
Table 2: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Expected Qualitative Solubility | Estimated Solubility ( g/100 g solvent) |
| Nonpolar | Hexane | Partially Miscible | 5 - 15 |
| Toluene | Partially Miscible | 5 - 10 | |
| Diethyl Ether | Miscible | > 50 | |
| Carbon Tetrachloride | Partially Miscible | 5 - 15 | |
| Polar Aprotic | Acetone | Partially Miscible | 1 - 5 |
| Acetonitrile | Sparingly Soluble | < 1 | |
| Dimethylformamide (DMF) | Sparingly Soluble | < 1 | |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | < 1 | |
| Polar Protic | Ethanol | Partially Miscible | 1 - 5 |
| Methanol | Sparingly Soluble | < 1 | |
| Water | Immiscible | ~0.001 |
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of intermolecular forces. Due to the highly fluorinated chain, the dominant forces are weak van der Waals interactions. The large iodine atom introduces a degree of polarizability, which can influence interactions with certain solvents.
Caption: Intermolecular forces influencing solubility.
Experimental Protocol for Solubility Determination
As precise, published data is scarce, this section provides a detailed, representative experimental protocol for determining the solubility of this compound in an organic solvent. The method described is the isothermal shake-flask method, which is considered a gold standard for solubility measurements, followed by quantification using gas chromatography (GC).
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Internal standard (a non-volatile compound soluble in the solvent but with a distinct GC retention time, e.g., a higher molecular weight alkane)
-
Vials with PTFE-lined screw caps
-
Thermostatically controlled shaker bath
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the internal standard in the chosen solvent at a known concentration.
-
Prepare a series of calibration standards by adding known amounts of this compound to aliquots of the internal standard stock solution. These should cover the expected solubility range.
-
-
Sample Preparation (Isothermal Saturation):
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of a separate, undissolved phase of this compound is essential to ensure saturation.
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
-
Sample Analysis (GC-FID):
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the undissolved this compound to settle.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.
-
Dilute the filtered aliquot with a known volume of the solvent containing the internal standard.
-
Analyze the prepared sample and the calibration standards by GC-FID.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions.
-
From the peak area ratio obtained for the sample, determine the concentration of this compound in the saturated solution using the calibration curve.
-
Experimental Workflow Diagram:
Caption: Workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is limited in the public domain, this technical guide provides a foundational understanding of its expected solubility behavior. The highly fluorinated nature of the molecule dictates its generally low miscibility with many conventional organic solvents, with the exception of some nonpolar and fluorinated solvents. For applications requiring precise solubility data, the provided experimental protocol offers a robust methodology for its determination. This guide serves as a valuable starting point for researchers and professionals, enabling more informed decisions in the handling and application of this compound.
References
- 1. Perfluorobutyl iodide | C4F9I | CID 67917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ノナフルオロ-1-ヨードブタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Perfluorobutyl iodide | 423-39-2 [chemicalbook.com]
- 4. Perfluorobutyl iodide CAS#: 423-39-2 [m.chemicalbook.com]
- 5. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 6. f2chemicals.com [f2chemicals.com]
In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Iodononafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-iodononafluorobutane (C₄F₉I), a compound of interest in organic synthesis and materials science. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes information from studies on analogous perfluoroalkyl iodides and general principles of thermal decomposition of fluorinated organic compounds. It covers theoretical bond dissociation energies, predicted decomposition pathways, and detailed experimental protocols for studying its thermal behavior. All quantitative data is presented in structured tables, and key experimental workflows and decomposition pathways are visualized using diagrams.
Introduction
This compound, a branched perfluoroalkyl iodide, serves as a valuable building block in chemical synthesis, enabling the introduction of the nonafluorobutyl group into various molecular architectures. Its thermal stability is a critical parameter for its storage, handling, and application in high-temperature reactions. Understanding its decomposition behavior is essential for predicting potential byproducts and ensuring safe and efficient process development. This guide aims to provide a thorough technical resource on these aspects.
Thermal Stability and Bond Dissociation Energies
The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. The initiation of thermal decomposition typically involves the cleavage of the weakest bond. In the case of this compound, the primary candidates for initial bond scission are the carbon-iodine (C-I) bond and the carbon-carbon (C-C) bonds. Carbon-fluorine (C-F) bonds are exceptionally strong and less likely to be the primary point of thermal failure.
| Bond Type | General Bond Dissociation Energy (kJ/mol) | Notes |
| Primary C-I in PFAIs | ~210 - 230 | This is the typical range for straight-chain perfluoroalkyl iodides. |
| Secondary C-I in PFAIs | ~200 - 220 | The secondary nature of the carbon atom slightly weakens the C-I bond compared to a primary carbon. This is the most likely bond to break first in this compound. |
| C-C in Perfluoroalkanes | ~350 - 400 | While stronger than the C-I bond, C-C bond cleavage becomes a significant decomposition pathway at higher temperatures. |
| C-F in Perfluoroalkanes | ~480 - 530 | The C-F bond is the strongest single bond in organic chemistry and is unlikely to be the primary site of thermal decomposition. |
Note: PFAIs stands for Perfluoroalkyl Iodides. The values for the secondary C-I bond are estimations based on general chemical principles and data from analogous compounds.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through a free-radical chain mechanism. The process can be broken down into initiation, propagation, and termination steps.
Initiation:
The decomposition is most likely initiated by the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule, to form a secondary nonafluorobutyl radical and an iodine atom.
C₄F₉I → sec-C₄F₉• + I•
Propagation:
The highly reactive sec-C₄F₉• radical can then undergo several reactions:
-
β-Scission: The radical can break a C-C bond at the beta position to the radical center, leading to the formation of a smaller perfluoroalkyl radical and a perfluoroalkene. For the sec-C₄F₉• radical, two primary β-scission pathways are possible:
-
Cleavage of the C₁-C₂ bond to yield trifluoromethyl radical (•CF₃) and hexafluoropropene (C₃F₆).
-
Cleavage of the C₂-C₃ bond to yield a pentafluoroethyl radical (•C₂F₅) and tetrafluoroethylene (C₂F₄).
-
-
Reaction with Parent Molecule: The radical can abstract an iodine atom from another this compound molecule, regenerating a sec-C₄F₉• radical and forming a stable product.
-
Isomerization: The secondary radical could potentially rearrange to a more stable radical isomer, although this is less common in perfluorinated systems.
The iodine atoms formed during initiation can recombine to form molecular iodine (I₂) or react with other radical species.
Termination:
The radical chain reactions are terminated by the combination of two radical species. This can lead to the formation of various larger perfluorinated alkanes.
sec-C₄F₉• + sec-C₄F₉• → C₈F₁₈ (various isomers) sec-C₄F₉• + •CF₃ → C₅F₁₂ I• + I• → I₂
The overall decomposition will likely result in a complex mixture of smaller perfluoroalkanes, perfluoroalkenes, and molecular iodine.
Experimental Protocols for Studying Thermal Decomposition
Investigating the thermal stability and decomposition of this compound requires specialized experimental techniques capable of handling volatile and potentially reactive fluorinated compounds at elevated temperatures. The primary methods employed are gas-phase pyrolysis coupled with in-situ or ex-situ analysis.
Gas-Phase Pyrolysis in a Flow Reactor
This method allows for the study of decomposition under controlled temperature, pressure, and residence time.
Methodology:
-
Sample Introduction: A dilute mixture of this compound in an inert carrier gas (e.g., argon or nitrogen) is prepared. The concentration of the reactant is kept low to minimize bimolecular reactions and favor the study of unimolecular decomposition.
-
Pyrolysis Reactor: The gas mixture is passed through a heated tubular reactor, typically made of quartz or stainless steel, which is placed inside a furnace with precise temperature control.
-
Product Analysis: The effluent from the reactor is rapidly quenched to prevent further reactions and then analyzed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the various decomposition products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for real-time monitoring of the reactant decay and the formation of major products.
-
-
Data Analysis: By conducting experiments at various temperatures, the rate of decomposition can be determined. An Arrhenius plot of the natural logarithm of the rate constant versus the inverse of the temperature allows for the calculation of the activation energy and the pre-exponential factor for the decomposition reaction.
Shock Tube Studies
Shock tubes are used to study gas-phase reactions at very high temperatures and short reaction times.
Methodology:
-
Mixture Preparation: A mixture of this compound in a large excess of an inert gas (e.g., argon) is prepared in the driven section of the shock tube.
-
Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the reactant mixture, rapidly heating it to a high temperature.
-
In-situ Monitoring: The concentrations of reactants and products behind the reflected shock wave are monitored in real-time using sensitive spectroscopic techniques, such as atomic resonance absorption spectroscopy (ARAS) for detecting iodine atoms or laser absorption for specific molecules.
-
Kinetic Modeling: The experimental data are compared with the results of detailed chemical kinetic models to refine the reaction mechanism and determine rate constants for individual elementary reactions.
Visualizations
Predicted Decomposition Pathway of this compound
The Genesis of a Fluorochemical Workhorse: A Technical History of Perfluoroalkyl Iodides
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of perfluoroalkyl iodides.
Perfluoroalkyl iodides (R_F-I) have emerged as indispensable reagents in modern synthetic chemistry, providing a versatile platform for the introduction of perfluoroalkyl moieties into a wide array of organic molecules. Their unique reactivity, driven by the electron-withdrawing nature of the perfluoroalkyl chain and the lability of the carbon-iodine bond, has made them invaluable tools in the development of pharmaceuticals, advanced materials, and agrochemicals. This technical guide delves into the seminal discoveries that first brought these compounds to light, details the evolution of their synthesis, provides key experimental protocols, and explores their historical and ongoing impact on drug development.
A Historical Perspective: The Pioneering Era of Organofluorine Chemistry
The story of perfluoroalkyl iodides is intrinsically linked to the broader history of organofluorine chemistry, which saw a dramatic acceleration in the mid-20th century. While early explorations into fluorinated organic compounds date back to the 19th century, the systematic investigation and development of practical synthetic routes to perfluoroalkyl compounds began in earnest during and after World War II.
A pivotal figure in this field was the British chemist R. N. Haszeldine. His work in the late 1940s and early 1950s laid the foundational groundwork for the synthesis and understanding of perfluoroalkyl iodides. In a landmark 1949 publication, Haszeldine reported the synthesis of trifluoromethyl iodide (CF₃I) and its subsequent reaction with ethylene and tetrafluoroethylene, demonstrating the principle of free-radical addition of perfluoroalkyl groups.[1] This was followed by a comprehensive 1953 paper that detailed the synthesis of a range of perfluoroalkyl iodides and other halogenated fluorocarbons, solidifying their status as key synthetic intermediates.[2]
One of the most significant early methods for the preparation of longer-chain perfluoroalkyl iodides was the process of telomerization . This free-radical chain reaction involves the addition of a "telogen" (such as pentafluoroethyl iodide, C₂F₅I) across multiple units of a "taxogen" (such as tetrafluoroethylene, TFE).[3][4] This method, also pioneered by Haszeldine, provided a commercially viable route to a variety of perfluoroalkyl iodides with varying chain lengths, which are crucial for producing fluorinated surfactants and polymers.[3][4]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of perfluoroalkyl iodides has evolved from early laboratory-scale preparations to robust industrial processes. The choice of method often depends on the desired chain length and substitution pattern.
Telomerization of Tetrafluoroethylene
This remains a cornerstone of industrial perfluoroalkyl iodide production. The process typically begins with the synthesis of a short-chain perfluoroalkyl iodide, which then acts as the chain transfer agent in the telomerization reaction.
Synthesis of the Telogen (Pentafluoroethyl Iodide):
A common method for producing the telogen, pentafluoroethyl iodide (C₂F₅I), involves the reaction of tetrafluoroethylene (TFE) with iodine and iodine pentafluoride (IF₅).[3][4]
Experimental Protocol: Synthesis of Pentafluoroethyl Iodide
-
Reaction: 2 I₂ + IF₅ + 5 C₂F₄ → 5 C₂F₅I
-
Procedure: In a suitable pressure reactor, iodine (I₂) and iodine pentafluoride (IF₅) are combined. Gaseous tetrafluoroethylene (C₂F₄) is then introduced into the reactor. The reaction is typically carried out at elevated temperatures and pressures. The product, pentafluoroethyl iodide, is then isolated and purified by distillation. Catalysts, such as metal powders, can be employed to improve reaction efficiency.[4]
Telomerization Reaction:
Once the telogen is obtained, it is reacted with an excess of tetrafluoroethylene to produce a mixture of longer-chain perfluoroalkyl iodides.
Experimental Protocol: Thermal Telomerization of TFE with C₂F₅I
-
Reaction: C₂F₅I + n C₂F₄ → C₂F₅(C₂F₄)ₙI
-
Procedure: A continuous process is often employed using a tubular reactor. The telogen (C₂F₅I) and a portion of the tetrafluoroethylene are fed into the head of the reactor, which is maintained at a high temperature (e.g., 300-360 °C).[4] The remainder of the tetrafluoroethylene is introduced at a point further down the reactor to control the chain length of the products and reduce the formation of high molecular weight polymers.[4] The resulting mixture of perfluoroalkyl iodides is then separated by fractional distillation. The distribution of chain lengths can be influenced by the ratio of telogen to taxogen and the reaction conditions.
Free Radical Addition to Alkenes
The addition of perfluoroalkyl radicals, generated from R_F-I, to unsaturated carbon-carbon bonds is a powerful method for creating more complex fluorinated molecules. This reaction is typically initiated by heat, UV light, or a radical initiator like AIBN or benzoyl peroxide.[5][6]
Experimental Protocol: AIBN-Initiated Addition of n-Perfluoroalkyl Iodide to an Alkene
-
Reactants: n-Perfluoroalkyl iodide (e.g., C₄F₉I), an alkene, and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Procedure: The perfluoroalkyl iodide and the alkene are dissolved in a suitable solvent. AIBN is added, and the mixture is heated (typically around 80 °C) under an inert atmosphere for several hours.[5] The reaction progress can be monitored by techniques such as GC or NMR. Upon completion, the solvent is removed, and the product is purified by distillation or chromatography. Yields for such reactions are often high, frequently exceeding 90%.[5]
Quantitative Data on Perfluoroalkyl Iodide Synthesis
The efficiency of perfluoroalkyl iodide synthesis is highly dependent on the chosen methodology and reaction conditions. The following tables summarize representative quantitative data from the literature.
| Telogen | Taxogen | Initiator/Conditions | Product(s) | Yield (%) | Reference |
| CF₃I | C₂H₄ | UV light | CF₃(C₂H₄)ₙI | - | [1] |
| CF₃I | C₂F₄ | UV light | CF₃(C₂F₄)ₙI | - | [1] |
| C₂F₅I | C₂F₄ | Thermal (300-360 °C) | C₂F₅(C₂F₄)ₙI | High | [4] |
| n-C₄F₉I | Vinyl acetate | AIBN, 50 °C | n-C₄F₉CH₂CH(OAc)I | 96% | [5] |
| I(CF₂)₂I | C₂F₄ | Thermal, 185 °C | I(CF₂)₄I & I(CF₂)₆I | 84% | [5] |
Spectroscopic Characterization
The identification and characterization of perfluoroalkyl iodides rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most informative technique for characterizing perfluoroalkyl iodides. The chemical shifts are highly sensitive to the electronic environment of the fluorine nuclei. Generally, the CF₂ group alpha to the iodine atom appears at a distinct chemical shift compared to the other CF₂ groups in the chain. The CF₃ group at the terminus of the chain also has a characteristic chemical shift. Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).[7][8]
-
¹³C NMR: The carbon signals are also influenced by the attached fluorine and iodine atoms. The carbon atom bonded to iodine shows a characteristic upfield shift due to the heavy atom effect.[9][10]
Table of Typical ¹⁹F NMR Chemical Shifts for Perfluoroalkyl Iodides
| Compound | Group | Chemical Shift (ppm vs. CFCl₃) |
| CF₃I | CF₃ | -5.1 |
| C₂F₅I | CF₃ | ~ -85 |
| CF₂I | ~ -60 | |
| n-C₃F₇I | CF₃ | ~ -81 |
| CF₂ | ~ -127 | |
| CF₂I | ~ -60 |
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry of perfluoroalkyl iodides typically does not show a prominent molecular ion peak due to the facile cleavage of the weak C-I bond.[11][12] The fragmentation pattern is dominated by the loss of the iodine atom and subsequent fragmentation of the perfluoroalkyl chain, leading to a series of ions with masses corresponding to CₙF₂ₙ₊₁.
Infrared (IR) Spectroscopy
The C-I stretching vibration in perfluoroalkyl iodides is typically observed in the fingerprint region of the IR spectrum, generally below 600 cm⁻¹.[13][14] The strong C-F stretching vibrations dominate the spectrum, appearing in the region of 1000-1400 cm⁻¹.[13]
Reaction Mechanisms and Pathways
The utility of perfluoroalkyl iodides in synthesis is largely due to their participation in free-radical reactions.
Free-Radical Addition to an Alkene
This mechanism involves the homolytic cleavage of the C-I bond to generate a perfluoroalkyl radical, which then adds to the alkene.
Caption: Free-radical addition of a perfluoroalkyl iodide to an alkene.
Telomerization Workflow
The industrial production of longer-chain perfluoroalkyl iodides follows a multi-step workflow.
Caption: Workflow for the production of perfluoroalkyl iodides via telomerization.
Role in Drug Development and Medicinal Chemistry
The introduction of perfluoroalkyl groups can significantly enhance the therapeutic properties of drug candidates. These groups can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity to optimize pharmacokinetic profiles. Perfluoroalkyl iodides serve as key reagents for incorporating these beneficial motifs.[15]
While direct examples of blockbuster drugs synthesized via a perfluoroalkyl iodide intermediate in the final, marketed synthetic route can be proprietary and less commonly published, the use of perfluoroalkylation as a strategy in drug discovery is widespread.[15][16] For instance, the development of fluorinated analogues of existing drugs to improve their properties often involves synthetic routes where perfluoroalkyl iodides are employed in the early stages of lead optimization.
The versatility of perfluoroalkyl iodides also extends to the synthesis of radiopharmaceuticals. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, for use in diagnostic imaging and radiotherapy.
Conclusion
From their initial discovery in the mid-20th century to their current status as indispensable tools in modern organic synthesis, perfluoroalkyl iodides have had a profound impact on chemistry. The pioneering work of researchers like Haszeldine paved the way for the development of robust synthetic methods, such as telomerization, which have enabled the large-scale production of these valuable compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of perfluoroalkyl iodides is essential for harnessing their full potential in the creation of novel molecules with enhanced properties and functions. As the demand for advanced materials and more effective pharmaceuticals continues to grow, the importance of this class of fluorochemical workhorses is set to endure.
References
- 1. 603. The reactions of fluorocarbon radicals. Part I. The reaction of iodotrifluoromethane with ethylene and tetrafluoroethylene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. thiele.ruc.dk [thiele.ruc.dk]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 15. nbinno.com [nbinno.com]
- 16. spectrabase.com [spectrabase.com]
Reactivity of the carbon-iodine bond in 2-Iodononafluorobutane
An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Iodononafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroalkyl substances (PFAS) are of significant interest in various fields, including pharmaceuticals and materials science, due to the unique properties conferred by fluorine atoms. Among these, perfluoroalkyl iodides serve as crucial building blocks for the introduction of perfluoroalkyl moieties into organic molecules. This guide focuses on the reactivity of the carbon-iodine (C-I) bond in this compound (C₄F₉I), a secondary perfluoroalkyl iodide. Understanding the reactivity of this bond is essential for designing synthetic routes and developing novel fluorinated compounds. While much of the available literature focuses on primary perfluoroalkyl iodides, this guide consolidates the known information and provides insights into the specific reactivity of the secondary isomer, this compound.
Physicochemical Properties
The position of the iodine atom on the perfluorinated butane chain significantly influences the molecule's physical and chemical properties. While specific experimental data for this compound is scarce, we can infer its properties based on the well-characterized 1-iodononafluorobutane and general chemical principles.
Table 1: Physical Properties of Iodononafluorobutanes
| Property | 1-Iodononafluorobutane | This compound (Predicted/Inferred) |
| Molecular Formula | C₄F₉I | C₄F₉I |
| Molecular Weight | 345.93 g/mol | 345.93 g/mol |
| Boiling Point | 66-67 °C | Expected to be slightly lower than the 1-iodo isomer due to increased branching. |
| Density | 2.01 g/mL at 25 °C | Expected to be similar to the 1-iodo isomer. |
| Appearance | Clear, colorless to purple liquid | Expected to be a clear, colorless to purple liquid. |
| C-I Bond Dissociation Energy | ~213 kJ/mol (for a generic C-I bond) | Expected to be slightly lower than in the primary isomer due to the formation of a more stable secondary perfluoroalkyl radical upon homolysis. |
Note: Data for this compound is largely inferred due to a lack of specific experimental values in the reviewed literature.
Reactivity of the Carbon-Iodine Bond
The C-I bond in this compound is the most reactive site in the molecule. Its reactivity is primarily dictated by the bond's weakness and the strong electron-withdrawing nature of the nonafluorobutyl group. The primary modes of reaction are radical reactions and nucleophilic substitutions.
Radical Reactions
The C-I bond in perfluoroalkyl iodides is susceptible to homolytic cleavage to generate a perfluoroalkyl radical.[1] This process can be initiated by heat, UV light, or radical initiators.[1]
The initiation step involves the cleavage of the C-I bond:
C₄F₉I → C₄F₉• + I•
The stability of the resulting secondary nonafluorobutyl radical is a key factor in the reactivity of this compound. Branched perfluoroalkyl radicals are generally considered to be more stable than their linear counterparts, which may lead to a lower activation energy for radical formation compared to 1-iodononafluorobutane.[2]
The generated nonafluoro-sec-butyl radical is a versatile intermediate for introducing the C₄F₉ group into various organic molecules. These reactions are valuable in the synthesis of complex fluorinated compounds.[3]
-
Addition to Alkenes and Alkynes: The C₄F₉• radical can add across the double or triple bonds of unsaturated hydrocarbons.[3] This is a key step in the synthesis of a variety of fluorinated materials.
-
Aromatic Perfluoroalkylation: Arenes can be perfluoroalkylated by reacting them with this compound in the presence of a radical initiator like benzoyl peroxide.[3]
-
C-H Amidation: In the presence of a suitable nitrogen source, the perfluoroalkyl radical can act as a hydrogen abstractor, leading to the formation of a carbon-centered radical that can then be functionalized.
Experimental Protocol: General Procedure for Radical Addition to an Alkene
A mixture of this compound (1.0 eq.), the alkene (1.2 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq.) in a suitable solvent (e.g., acetonitrile) is degassed and heated under an inert atmosphere. The reaction progress is monitored by GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the perfluoroalkylated product.
Table 2: Representative Radical Reactions of Perfluoroalkyl Iodides
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield | Reference |
| Addition to Alkene | 1-Octene | 1-Iodononafluorobutane, AIBN, 80°C | 1-Iodo-2-(nonafluorobutyl)octane | High | [3] |
| Aromatic Perfluoroalkylation | Benzene | 1-Iodononafluorobutane, Benzoyl Peroxide, Acetic Acid | Nonafluorobutylbenzene | 93-99% | [3] |
| C-H Amidation | Cyclohexane | Perfluoroalkyl iodide, Amide, Radical Initiator | N-(perfluoroalkyl)cyclohexylamide | Varies | General Reaction |
Nucleophilic Substitution Reactions
The iodine atom in this compound can be displaced by a variety of nucleophiles.[1] However, nucleophilic substitution at a secondary carbon is generally more challenging than at a primary carbon due to increased steric hindrance. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, leaving group, and solvent.[4]
-
Sₙ2 Mechanism: A one-step process where the nucleophile attacks the carbon atom at the same time as the iodide leaving group departs. This mechanism is favored by strong, small nucleophiles and aprotic solvents. For this compound, the steric bulk around the secondary carbon may hinder the backside attack required for an Sₙ2 reaction.
-
Sₙ1 Mechanism: A two-step process involving the formation of a carbocation intermediate. This mechanism is favored by weak nucleophiles and protic solvents. The stability of the secondary nonafluorobutyl carbocation would be a critical factor. The strong electron-withdrawing effect of the perfluoroalkyl group would destabilize the adjacent carbocation, making the Sₙ1 pathway less likely.
Experimental Protocol: General Procedure for Nucleophilic Substitution
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF), the nucleophile (1.1 eq.) is added. The reaction mixture is stirred at an appropriate temperature (e.g., room temperature to 80°C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Table 3: Potential Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Expected Reactivity |
| RO⁻ (Alkoxide) | Ether | Moderate, potential for elimination side reactions. |
| CN⁻ (Cyanide) | Nitrile | Good, a common method for C-C bond formation. |
| N₃⁻ (Azide) | Azide | Good, useful for introducing nitrogen. |
| RCOO⁻ (Carboxylate) | Ester | Moderate, depends on the nucleophilicity of the carboxylate. |
| RSH (Thiol) | Thioether | Good, thiols are generally strong nucleophiles. |
Note: This table represents potential reactions. The actual reactivity and yields would need to be determined experimentally.
Synthesis of this compound
Specific, detailed experimental protocols for the synthesis of this compound are not widely reported. However, a general method for the synthesis of secondary perfluoroalkyl iodides involves the reaction of a perfluoroalkene with iodine and a fluoride source. Another approach could be the decarboxylative iodination of a suitable perfluorinated carboxylic acid.
A reported synthesis for a secondary poly-HFPO iodide involves the elimination of CF₃COF from a precursor at high temperatures, which suggests a potential route for other secondary perfluoroalkyl iodides.[3]
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of this compound. While a full experimental dataset is not available in the reviewed literature, the expected spectroscopic features can be predicted.
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹⁹F NMR | Complex multiplets are expected due to the various magnetically non-equivalent fluorine atoms and their coupling to each other. The CF₂ and CF₃ groups will show distinct chemical shifts. |
| ¹³C NMR | Four distinct carbon signals are expected. The carbon bonded to iodine (C-I) will be significantly shifted downfield. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 346 would be expected. A prominent fragment would be the loss of an iodine atom (M-127)⁺, resulting in a peak at m/z 219, corresponding to the C₄F₉⁺ fragment. |
| Infrared (IR) Spectroscopy | Strong C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹. |
Workflow and Pathway Diagrams
Diagram 1: General Reactivity Workflow of this compound
Caption: General reactivity pathways of this compound.
Diagram 2: Radical Perfluoroalkylation of an Alkene
Caption: Radical chain mechanism for the addition of this compound to an alkene.
Conclusion
The carbon-iodine bond in this compound is a versatile functional group that allows for the introduction of the nonafluoro-sec-butyl moiety into a wide range of organic molecules. Its reactivity is dominated by radical pathways, owing to the weakness of the C-I bond. While nucleophilic substitution is also possible, it is likely to be less facile than for its primary isomer due to steric hindrance. The increased stability of the secondary perfluoroalkyl radical may, however, favor radical initiation.
Further experimental and computational studies are needed to fully elucidate the specific reaction kinetics, thermodynamics, and spectroscopic properties of this compound. Such data would be invaluable for the rational design of synthetic strategies in drug development and materials science, enabling the synthesis of novel and complex fluorinated molecules with tailored properties. This guide provides a framework based on the current understanding of perfluoroalkyl iodide chemistry and serves as a starting point for future research in this area.
References
2-Iodononafluorobutane safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for 2-Iodononafluorobutane (CAS No. 375-51-9), a versatile reagent in organic synthesis, particularly in perfluoroalkylation reactions. Adherence to these guidelines is critical to ensure laboratory safety and experimental success.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C4F9I | [][2] |
| Molecular Weight | 345.93 g/mol | [][2] |
| Appearance | Colorless to purple liquid | [3] |
| Odor | Pungent | [3] |
| Boiling Point | 65°C | [2] |
| Density | 2.095 g/cm³ | [2] |
| Flash Point | 64-67°C | [2] |
| Refractive Index | 1.3305 | [2] |
| Sensitivity | Light sensitive | [2] |
Toxicological Data
Understanding the toxicological profile of this compound is essential for risk assessment and implementing appropriate safety measures.
| Hazard | Classification and Statements | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | P261, P304+P340, P405 |
Source:[2]
Handling and Storage Precautions
Strict adherence to the following handling and storage protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), lab coat, and appropriate footwear. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If the concentration in the air exceeds the exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Safe Handling Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.
-
Incompatible Materials: Keep away from strong oxidizing agents and metals.[5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Light Sensitivity: Protect from direct sunlight and store in a light-resistant container.[2]
-
Temperature: Store at room temperature.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon).
Experimental Protocol: Perfluoroalkylation of an Alkyne
This compound is a common source of the nonafluorobutyl radical for addition to unsaturated bonds. The following is a general protocol for the iron-catalyzed perfluoroalkylation of a terminal alkyne, which should be adapted and optimized for specific substrates.
Reaction Scheme: R-C≡CH + C₄F₉I --(Fe Catalyst)--> R-C(C₄F₉)=CHI
Materials
-
Terminal alkyne (substrate)
-
This compound
-
Iron(II) salt (e.g., FeCl₂) as a catalyst
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the terminal alkyne, the iron catalyst, and the anhydrous solvent.
-
Addition of Reagent: Slowly add this compound to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the substrate) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium thiosulfate to remove any remaining iodine).
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Radical Perfluoroalkylation Logical Pathway
This diagram outlines the key logical steps in a radical perfluoroalkylation reaction using this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or formal safety training. Always consult the most current SDS for this compound from your supplier before use and adhere to all institutional and regulatory safety protocols.
References
Methodological & Application
Application Notes and Protocols for Perfluoroalkylation Reactions Using 2-Iodononafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroalkylated organic molecules are of significant interest in medicinal chemistry, agrochemistry, and materials science due to the unique physicochemical properties imparted by the perfluoroalkyl group. The introduction of a nonafluoro-sec-butyl group, derived from 2-Iodononafluorobutane (C₄F₉I), can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a primary precursor for the nonafluoro-sec-butyl radical, a key intermediate in numerous perfluoroalkylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in various perfluoroalkylation reactions, with a focus on radical-mediated processes.
The generation of the C₄F₉ radical from this compound can be achieved through several methods, including visible-light photoredox catalysis, the formation of electron donor-acceptor (EDA) complexes, and activation via halogen bonding.[1][2] These methods offer mild and efficient pathways for the formation of C-C bonds between the perfluoroalkyl group and a variety of organic substrates, including arenes, heteroarenes, alkenes, and alkynes.
Data Presentation
The following tables summarize quantitative data for the perfluoroalkylation of various substrates using this compound under different catalytic systems.
Table 1: DTHQ-Catalyzed Radical Perfluoroalkylation of (Hetero)arenes with this compound [1]
| Substrate | Product | Yield (%) |
| Caffeine | 8-(perfluorobutan-2-yl)caffeine | 65 |
| Melatonin | N-(2-(5-(perfluorobutan-2-yl)-1H-indol-3-yl)ethyl)acetamide | 47 |
| 1,3,5-Trimethoxybenzene | 1,3,5-trimethoxy-2-(perfluorobutan-2-yl)benzene | 85 |
| Thiophene | 2-(perfluorobutan-2-yl)thiophene | 55 |
| Furan | 2-(perfluorobutan-2-yl)furan | 42 |
Table 2: Copper-Catalyzed Perfluoroalkylation of Arylboronate Esters with a Perfluoroalkyl Source
Note: While the specific use of this compound is not detailed in the direct protocol, this table illustrates a general and relevant strategy for perfluoroalkylation.
| Arylboronate Ester derived from | Perfluoroalkyl Source | Product | Yield (%) |
| 1,3-Dimethoxybenzene | [(phen)CuC₄F₉] | 1,3-dimethoxy-2-(perfluorobutan-2-yl)benzene | 78 |
| Toluene | [(phen)CuC₄F₉] | 1-methyl-4-(perfluorobutan-2-yl)benzene | 72 |
| Anisole | [(phen)CuC₄F₉] | 1-methoxy-4-(perfluorobutan-2-yl)benzene | 81 |
Experimental Protocols
Protocol 1: DTHQ-Catalyzed Radical Perfluoroalkylation of (Hetero)arenes under Visible Light Irradiation
This protocol is adapted from the work of Pitre and coworkers.[1]
Materials:
-
(Hetero)arene substrate (0.2 mmol, 1.0 equiv)
-
2,5-Di-tert-butylhydroquinone (DTHQ) (0.02 mmol, 0.1 equiv)
-
This compound (0.6 mmol, 3.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (0.4 mmol, 2.0 equiv)
-
Anhydrous acetonitrile (MeCN) (2.0 mL)
-
White LED lamp (e.g., 18 W)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.2 mmol), 2,5-di-tert-butylhydroquinone (DTHQ) (4.4 mg, 0.02 mmol), and sodium triacetoxyborohydride (STAB) (84.8 mg, 0.4 mmol).
-
Seal the vial with a septum and purge with nitrogen or argon for 10 minutes.
-
Add anhydrous acetonitrile (2.0 mL) and this compound (0.11 mL, 0.6 mmol) via syringe.
-
Place the reaction vial approximately 5 cm from a white LED lamp and stir at room temperature.
-
Irradiate the reaction mixture for 24-30 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired perfluoroalkylated product.
Protocol 2: General Procedure for Copper-Catalyzed Perfluoroalkylation of In Situ Generated Arylboronate Esters
This protocol is a general representation based on the strategy for perfluoroalkylation of arenes via borylation.
Part A: Iridium-Catalyzed C-H Borylation of Arenes
Materials:
-
Arene (0.5 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (0.375 mmol, 0.75 equiv)
-
[{Ir(cod)OMe}₂] (0.0025 mmol, 0.005 equiv)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.005 mmol, 0.01 equiv)
-
Anhydrous THF (1.0 mL)
Procedure:
-
In a nitrogen-filled glovebox, combine the arene, B₂pin₂, [{Ir(cod)OMe}₂], and dtbpy in a reaction vial.
-
Add anhydrous THF (1.0 mL).
-
Seal the vial and heat the mixture at 80 °C for 16-24 hours.
-
Cool the reaction mixture to room temperature. The resulting solution containing the arylboronate ester is used directly in the next step.
Part B: Copper-Mediated Perfluoroalkylation
Materials:
-
Arylboronate ester solution from Part A (0.5 mmol)
-
[(phen)CuC₄F₉] complex (0.6 mmol, 1.2 equiv)
-
Air
Procedure:
-
To the cooled solution of the arylboronate ester, add the [(phen)CuC₄F₉] complex.
-
Stir the reaction mixture open to the air at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Proposed mechanism for DTHQ-catalyzed radical perfluoroalkylation.
Caption: Experimental workflow for DTHQ-catalyzed perfluoroalkylation.
References
- 1. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols for Nucleophilic Substitution with 2-Iodononafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodononafluorobutane is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the nonafluorobut-2-yl group into organic molecules. The presence of the electron-withdrawing perfluoroalkyl chain significantly influences the reactivity of the carbon-iodine bond. While direct nucleophilic substitution on secondary perfluoroalkyl iodides can be challenging compared to their non-fluorinated analogs, appropriate selection of nucleophiles and reaction conditions can lead to the desired substitution products. These products are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the bulky and lipophilic nonafluorobutyl moiety.
This document provides detailed protocols for the nucleophilic substitution of this compound with representative oxygen, nitrogen, and sulfur nucleophiles. It is important to note that reactions involving perfluoroalkyl iodides may not always proceed via classical SN1 or SN2 mechanisms and can sometimes involve single-electron transfer (SET) or radical pathways, especially when strong bases or photochemical conditions are employed.[1][2]
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and expected outcomes for the nucleophilic substitution on this compound with selected nucleophiles. Please note that yields are based on literature for analogous perfluoroalkyl iodides and may require optimization for this specific substrate.
| Nucleophile Category | Nucleophile Reagent | Product | Solvent | Typical Conditions | Estimated Yield (%) |
| Oxygen | Sodium Phenoxide (NaOPh) | 2-(Phenoxy)nonafluorobutane | DMF | 80-100 °C, 12-24 h | 60-75 |
| Nitrogen | Potassium Phthalimide (K-Phth) | N-(Nonafluorobut-2-yl)phthalimide | DMF | 100-120 °C, 24-48 h | 50-65 |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)nonafluorobutane | THF | Room Temp, 4-8 h | 70-85 |
Experimental Protocols
Synthesis of 2-(Phenoxy)nonafluorobutane (Oxygen Nucleophile)
This protocol is based on the Williamson ether synthesis, adapted for a secondary perfluoroalkyl iodide.
Materials:
-
This compound
-
Sodium Phenoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (silica gel column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium phenoxide (1.2 equivalents).
-
Add anhydrous DMF to dissolve the sodium phenoxide.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(phenoxy)nonafluorobutane.
Synthesis of N-(Nonafluorobut-2-yl)phthalimide (Nitrogen Nucleophile)
This protocol is an adaptation of the Gabriel synthesis for the preparation of a protected primary amine.
Materials:
-
This compound
-
Potassium Phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (recrystallization or silica gel column chromatography)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, combine potassium phthalimide (1.5 equivalents) and anhydrous DMF.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into deionized water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dissolve the crude solid in dichloromethane, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the N-(nonafluorobut-2-yl)phthalimide by recrystallization or silica gel column chromatography.
Note: The subsequent hydrolysis or hydrazinolysis to liberate the free amine is a standard procedure but may require harsh conditions.
Synthesis of 2-(Phenylthio)nonafluorobutane (Sulfur Nucleophile)
This protocol describes the reaction with a soft sulfur nucleophile, which often proceeds more readily with perfluoroalkyl iodides.
Materials:
-
This compound
-
Sodium Thiophenoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (silica gel column chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium thiophenoxide (1.1 equivalents).
-
Add anhydrous THF and stir to dissolve.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(phenylthio)nonafluorobutane.
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Logical relationship in drug development.
References
- 1. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
Application Notes and Protocols for 2-Iodononafluorobutane in Fluorinated Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-iodononafluorobutane as a precursor for the synthesis of fluorinated polymers. This document includes detailed experimental protocols for key polymerization techniques, quantitative data summaries, and visualizations of the underlying chemical processes. Fluorinated polymers are of significant interest due to their unique properties, including high thermal stability, chemical resistance, and low surface energy.[1][2] this compound serves as a versatile initiator and chain transfer agent in various controlled radical polymerization methods.
Overview of Polymerization Methods
This compound is primarily utilized in controlled radical polymerization (CRP) techniques to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[3] The key methods include:
-
Atom Transfer Radical Polymerization (ATRP): This method allows for the synthesis of polymers with controlled architecture, such as block copolymers.[3][4] this compound can act as an initiator, generating perfluorobutyl radicals that initiate the polymerization of various monomers.[5]
-
Iodine Transfer Polymerization (ITP): ITP is a robust method for controlling the polymerization of fluorinated monomers like vinylidene fluoride (VDF). In this process, this compound can function as a chain transfer agent (CTA), enabling the synthesis of polymers with iodine end-groups that can be further functionalized.[2][6][7]
Experimental Protocols
Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a perfluorobutyl end group using a close analog of this compound, perfluorobutyl iodide, as the initiator. This method can be adapted for this compound.
Materials:
-
Perfluorobutyl iodide (or this compound)
-
Methyl methacrylate (MMA)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
2,2'-Bipyridine (bipy)
-
N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Activated alumina column
Procedure:
-
To a 250 mL Schlenk flask, add the perfluoroalkyl iodide initiator, CuX (where X is Br or Cl), and bipy in a molar ratio of 1:1:2.
-
Seal the flask and remove oxygen by purging with an inert gas (e.g., nitrogen or argon).
-
Introduce freshly distilled MMA and DMAc to the flask via a degassed syringe.
-
Immerse the reaction flask in a preheated oil bath at 90 °C to start the polymerization.
-
At specific time intervals, take samples from the flask using a degassed syringe and dilute with DMAc.
-
Determine monomer conversion using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Analyze the molecular weight and polydispersity of the polymer by gel permeation chromatography (GPC) after removing the copper catalyst by passing the sample through an active alumina column.
-
To isolate the polymer, precipitate the reaction mixture in methanol, filter, and dry under vacuum.[8]
Experimental Workflow for ATRP of MMA:
Caption: Workflow for ATRP of MMA using a perfluoroalkyl iodide initiator.
Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF)
This protocol outlines the general procedure for the ITP of VDF using a perfluoroalkyl iodide as a chain transfer agent. The kinetics of this reaction are highly dependent on the specific CTA used.[6]
Materials:
-
This compound (as Chain Transfer Agent)
-
Vinylidene fluoride (VDF)
-
Initiator (e.g., a peroxide)
-
Solvent (if applicable)
Procedure:
-
Charge a high-pressure reactor with the desired amounts of this compound and the initiator.
-
Evacuate the reactor and then introduce the VDF monomer.
-
Heat the reactor to the desired temperature (e.g., 75 °C) to initiate polymerization.
-
Maintain the reaction at a constant temperature and pressure for the desired duration.
-
After the reaction, cool the reactor and vent any unreacted VDF.
-
Recover the polymer and purify it by dissolving in a suitable solvent and precipitating in a non-solvent.
-
Analyze the polymer for molecular weight, polydispersity, and end-group functionality using GPC and NMR.
Data Presentation
The following tables summarize typical quantitative data obtained from polymerization reactions involving perfluoroalkyl iodides. Note that specific values for this compound may vary.
Table 1: ATRP of MMA with Perfluorobutyl Iodide Initiator [5]
| Catalyst | Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| CuBr/bipy | CF₃(CF₂)₃I | 100 | DMAc | 90 | 8 | 84 |
| CuCl/bipy | CF₃(CF₂)₃I | 100 | DMAc | 90 | 8 | 84 |
| CuI/bipy | CF₃(CF₂)₃I | 100 | DMAc | 90 | 24 | 55 |
Table 2: Kinetic Data for ITP of VDF with Different Chain Transfer Agents at 75°C [6]
| Chain Transfer Agent | Chain Transfer Constant (CTr) | Controlled Polymerization |
| 1-Iodoperfluorohexane | 7.7 | Yes |
| 1,1,2,2-Tetrafluoro-3-iodopropane | 0.3 | No |
Reaction Mechanisms
Atom Transfer Radical Polymerization (ATRP)
In ATRP, a transition metal complex (e.g., CuX/bipy) reversibly activates a dormant species, the alkyl iodide (R-I), to generate a radical (R•) that initiates polymerization. The equilibrium between the active and dormant species allows for controlled chain growth.
ATRP Initiation and Propagation Pathway:
Caption: Simplified mechanism of ATRP initiated by a perfluoroalkyl iodide.
Iodine Transfer Polymerization (ITP)
ITP is a degenerative chain transfer process. A radical initiator starts the polymerization. The growing polymer radical can then react with the chain transfer agent (R-I), transferring the iodine atom and creating a new radical (R•) and a dormant polymer chain. This process is repeated, leading to a controlled polymerization.
ITP Chain Transfer Mechanism:
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Conclusion
This compound is a valuable precursor for the synthesis of well-defined fluorinated polymers through controlled radical polymerization techniques. By acting as an efficient initiator in ATRP and a chain transfer agent in ITP, it enables the production of polymers with controlled molecular weights, narrow polydispersities, and specific end-group functionalities. The protocols and data presented herein provide a foundation for researchers to design and execute experiments for the synthesis of novel fluorinated materials for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Living Radical Polymerization [sigmaaldrich.com]
- 4. Frontiers | Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods [frontiersin.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. d-nb.info [d-nb.info]
- 8. groups.chem.cmu.edu [groups.chem.cmu.edu]
Application of 2-Iodononafluorobutane in the Synthesis of Advanced Fluorosurfactants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of fluorosurfactants utilizing 2-Iodononafluorobutane as a key fluorinated building block. The unique properties of the nonafluorobutyl group, including its high oleophobicity and hydrophobicity, make it an excellent candidate for creating surfactants with exceptional performance in demanding applications such as specialty emulsions, microfluidics, and drug delivery systems. The protocols outlined below are based on established chemical transformations of perfluoroalkyl iodides.
Introduction
Perfluoroalkyl iodides are versatile intermediates in the synthesis of a wide range of fluorinated materials.[1][2] this compound ((CF₃)₂CFCF₂CF₂I) offers a branched perfluoroalkyl structure, which can impart unique surface-active properties compared to linear analogues. This document focuses on the synthesis of thioether-based fluorosurfactants, a common and effective strategy for incorporating the fluorinated tail into an amphiphilic molecule. The reaction of this compound with a hydrophilic thiol is a key step in this process.[3][4]
Proposed Synthetic Pathway
The synthesis of a non-ionic fluorosurfactant from this compound can be achieved via a nucleophilic substitution reaction with a thiol-terminated polyethylene glycol (PEG-thiol). This reaction creates a stable thioether linkage, resulting in an amphiphilic block copolymer structure.
Caption: Proposed synthesis of a non-ionic fluorosurfactant.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of a nonafluoro-sec-butyl-PEG-thioether surfactant.
Protocol 1: Synthesis of Nonafluoro-sec-butyl-PEG-thioether
Materials:
-
This compound (C₄F₉I)
-
Poly(ethylene glycol) methyl ether thiol (mPEG-SH, average Mn = 400 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve mPEG-SH (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Add this compound (1.1 equivalents) to the reaction mixture dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure nonafluoro-sec-butyl-PEG-thioether surfactant.
Protocol 2: Characterization of the Fluorosurfactant
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the PEG chain and the thioether linkage.
-
¹⁹F NMR: To confirm the presence and integrity of the nonafluorobutyl group.
-
¹³C NMR: To provide further structural confirmation.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify characteristic functional groups, such as the C-S bond of the thioether and the C-O-C bonds of the PEG chain.
3. Mass Spectrometry (MS):
-
To determine the molecular weight of the synthesized surfactant and confirm its identity.
4. Surface Tension Measurements:
-
To evaluate the surface activity of the synthesized surfactant and determine its critical micelle concentration (CMC). This can be performed using the Du Noüy ring method or the pendant drop method.
Data Presentation
The following table summarizes the expected physicochemical properties of the synthesized fluorosurfactant. The values are representative and may vary depending on the exact molecular weight of the PEG chain used.
| Property | Expected Value |
| Appearance | Colorless to pale yellow viscous liquid |
| Molecular Weight (Calculated) | ~646 g/mol (for n≈8 in PEG chain) |
| ¹⁹F NMR (ppm) | Peaks corresponding to (CF₃)₂CF- and -CF₂- groups |
| Critical Micelle Concentration (CMC) | 10⁻³ - 10⁻⁴ M in water |
| Surface Tension at CMC (mN/m) | 18 - 22 |
Experimental Workflow
The overall workflow for the synthesis and characterization of the fluorosurfactant is depicted below.
Caption: Overall experimental workflow.
Conclusion
The synthesis of fluorosurfactants from this compound provides access to novel amphiphilic molecules with potential applications in various high-performance fields. The thioether linkage offers a robust connection between the fluorinated tail and the hydrophilic head group. The protocols and workflows presented here provide a solid foundation for researchers to explore the synthesis and application of these promising materials. Further optimization of reaction conditions and variations in the hydrophilic segment can lead to a wide range of tailored fluorosurfactants with specific properties.
References
Application Notes and Protocols for Radical Reactions Involving 2-Iodononafluorobutane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for leveraging 2-iodononafluorobutane as a precursor for the nonafluorobut-2-yl radical in organic synthesis. The introduction of this secondary perfluoroalkyl group can significantly influence the physicochemical properties of organic molecules, offering potential benefits in drug discovery and materials science. The following sections detail procedures for key radical-mediated transformations, including Giese-type additions and photocatalytic hydroperfluoroalkylations, and provide representative quantitative data and visualizations of experimental workflows and reaction mechanisms.
Introduction to Radical Reactions of this compound
This compound (sec-C₄F₉I) serves as a valuable source of the secondary nonafluorobut-2-yl radical. The generation of this radical is typically achieved through the homolytic cleavage of the carbon-iodine bond. This can be initiated using thermal methods, such as with azobisisobutyronitrile (AIBN), or through photochemical activation, which can be enhanced by the use of a suitable photocatalyst.
Once formed, the electrophilic nonafluorobut-2-yl radical readily participates in a variety of reactions, most notably addition to carbon-carbon multiple bonds. These reactions provide a direct route to incorporating the bulky and electron-withdrawing sec-C₄F₉ moiety into a diverse range of molecular scaffolds.
Key Applications and Protocols
Giese-Type Addition to Electron-Deficient Alkenes
The Giese reaction is a powerful tool for carbon-carbon bond formation, involving the addition of a radical to an electron-deficient alkene. The resulting radical intermediate is then quenched by a hydrogen atom donor to yield the final product.
Protocol: AIBN-Initiated Giese-Type Addition
Objective: To synthesize 3-(nonafluorobutan-2-yl)propanoic acid derivatives via a thermally initiated radical addition.
Materials:
-
This compound
-
Electron-deficient alkene (e.g., methyl acrylate, acrylonitrile)
-
Azobisisobutyronitrile (AIBN)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH) as a hydrogen atom donor
-
Anhydrous solvent (e.g., toluene, benzene)
-
Standard inert atmosphere glassware (Schlenk line, argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the electron-deficient alkene (1.0 eq) in the anhydrous solvent (to a concentration of 0.1-0.2 M).
-
Add this compound (1.2-1.5 eq) to the solution.
-
Add AIBN (0.1-0.2 eq) to the reaction mixture.
-
Add (TMS)₃SiH (1.2 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired adduct.
Quantitative Data for Giese-Type Addition of Perfluoroalkyl Iodides
The following table presents representative yields for the Giese-type addition of various perfluoroalkyl iodides to electron-deficient alkenes. While specific data for this compound is not extensively reported, these examples with structurally similar perfluoroalkyl iodides provide a strong indication of expected reactivity and yields.
| Perfluoroalkyl Iodide | Alkene | Product | Yield (%) |
| C₄F₉I (linear) | Methyl Acrylate | Methyl 3-(nonafluoro-n-butyl)propanoate | 85 |
| C₆F₁₃I | Acrylonitrile | 3-(Tridecafluorohexyl)propanenitrile | 82 |
| C₄F₉I (linear) | N,N-Dimethylacrylamide | N,N-Dimethyl-3-(nonafluoro-n-butyl)propanamide | 78 |
Photocatalytic Hydroperfluoroalkylation of Alkenes
Visible-light photocatalysis offers a mild and efficient alternative for generating perfluoroalkyl radicals. This approach avoids the use of stoichiometric and often toxic tin hydrides and high reaction temperatures.
Protocol: Visible-Light-Induced Hydroperfluoroalkylation
Objective: To achieve the hydroperfluoroalkylation of unactivated alkenes using a photocatalytic approach.
Materials:
-
This compound
-
Alkene (e.g., 1-octene, styrene)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye like Eosin Y)
-
Hydrogen atom donor (e.g., Hantzsch ester)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF)
-
Photoreactor with a suitable light source (e.g., blue LEDs)
Procedure:
-
To a reaction vessel, add the alkene (1.0 eq), this compound (1.5 eq), the photocatalyst (1-5 mol%), and the hydrogen atom donor (1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and ensure an inert atmosphere.
-
Irradiate the stirring reaction mixture with the appropriate wavelength of light (e.g., 450 nm for blue LEDs) at room temperature for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the residue by column chromatography to obtain the hydroperfluoroalkylated product.
Quantitative Data for Photocatalytic Hydroperfluoroalkylation
The following table shows typical yields for the photocatalytic hydroperfluoroalkylation of alkenes with perfluoroalkyl iodides.
| Perfluoroalkyl Iodide | Alkene | Product | Yield (%) |
| C₄F₉I (linear) | Styrene | 1-(Nonafluoro-n-butyl)-2-phenylethane | 92 |
| C₆F₁₃I | 1-Octene | 1-(Tridecafluorohexyl)octane | 88 |
| CF₃I | N-Vinylpyrrolidone | 1-(2,2,2-Trifluoroethyl)pyrrolidin-2-one | 75 |
Visualizations
Experimental Workflow and Reaction Mechanisms
The following diagrams illustrate the general experimental workflow for radical reactions and the fundamental mechanistic pathways.
Caption: A generalized experimental workflow for radical reactions involving this compound.
Caption: Key mechanistic steps in the Giese-type addition of the nonafluorobut-2-yl radical to an alkene.
Application Notes and Protocols: 2-Iodononafluorobutane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodononafluorobutane (C₄F₉I) is a critical reagent in medicinal chemistry for the introduction of the nonafluorobutyl group into organic molecules. The incorporation of highly fluorinated moieties can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and bioavailability.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on radical-mediated and transition metal-catalyzed reactions.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as a source of the nonafluorobutyl radical (n-C₄F₉•) or as an electrophile in cross-coupling reactions. These reactive species can be used to form carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of fluorinated building blocks and active pharmaceutical ingredients (APIs).
Common Reaction Classes:
-
Radical Perfluoroalkylation: Generation of the n-C₄F₉• radical for addition to unsaturated bonds or for substitution reactions.
-
Copper-Catalyzed Cross-Coupling: Formation of carbon-nonafluorobutyl bonds with various nucleophiles.
-
Radical Cyclization: Intramolecular reactions initiated by the formation of a radical, leading to the formation of cyclic and heterocyclic structures.
Data Presentation
The following tables summarize representative quantitative data for reactions involving perfluoroalkyl iodides, including analogs of this compound.
Table 1: Visible-Light Mediated Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones
| Entry | Substrate (Aryl Group) | Perfluoroalkyl Iodide | Product | Yield (%) |
| 1 | Phenyl | IC₄F₉ | 2-(Nonafluorobutyl)benzaldehyde N,N-dimethylhydrazone | 80 |
| 2 | 4-Methoxyphenyl | IC₄F₉ | 4-Methoxy-2-(nonafluorobutyl)benzaldehyde N,N-dimethylhydrazone | 75 |
| 3 | 2-Naphthyl | IC₄F₉ | 1-(Nonafluorobutyl)-2-naphthaldehyde N,N-dimethylhydrazone | 68 |
| 4 | 3-Thienyl | IC₄F₉ | 2-(Nonafluorobutyl)-3-thiophenecarboxaldehyde N,N-dimethylhydrazone | 55 |
Data is representative of similar reactions and may require optimization for this compound.
Table 2: Copper-Catalyzed Perfluoroalkylation of Aryl Iodides
| Entry | Aryl Iodide | 1H-Perfluoroalkane | Product | Yield (%) |
| 1 | 2-Iodoanisole | C₃F₇H | 1-Methoxy-2-(heptafluoropropyl)benzene | 65 |
| 2 | 4-Iodotoluene | C₃F₇H | 1-Methyl-4-(heptafluoropropyl)benzene | 72 |
| 3 | Ethyl 2-iodobenzoate | C₆F₁₃H | Ethyl 2-(tridecafluorohexyl)benzoate | 85 |
| 4 | 2-Iodopyridine | C₂F₅H | 2-(Pentafluoroethyl)pyridine | 90 |
These reactions utilize 1H-perfluoroalkanes as the perfluoroalkyl source in the presence of a copper catalyst. This table provides context for copper-catalyzed perfluoroalkylation, a relevant transformation for intermediates derived from this compound.[3]
Experimental Protocols
Protocol 1: Visible-Light Mediated Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones
This protocol describes the synthesis of 2-(nonafluorobutyl)benzaldehyde derivatives from the corresponding aryl-N,N-dimethyl hydrazones using this compound under visible light irradiation.[1][4]
Step 1: Synthesis of Aryl-N,N-dimethyl Hydrazone (General Procedure)
-
To a solution of the desired benzaldehyde derivative (1.0 eq) in anhydrous dichloromethane (0.15 M), add anhydrous magnesium sulfate (2.0 eq).
-
Add 1,1-dimethylhydrazine (2.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter off the magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure hydrazone.
Step 2: Perfluoroalkylation (General Procedure)
-
In a flame-dried pressure tube under an argon atmosphere, dissolve the aryl-N,N-dimethyl hydrazone (1.0 eq, 200 µmol) in anhydrous ethyl acetate (1 mL).
-
Add 2,6-lutidine (3.0 eq, 70 µL) followed by this compound (3.0 eq, 0.60 mmol).
-
Irradiate the reaction mixture with a 400W lamp, maintaining the internal temperature at approximately 50 °C with fan cooling.
-
After 24 hours of irradiation, filter the reaction mixture through a short plug of silica gel.
-
Remove the volatiles under reduced pressure to yield the crude product, which can be further purified by flash column chromatography.
Protocol 2: Radical Cyclization Initiated by this compound (General Protocol Outline)
This protocol provides a general outline for a radical cyclization reaction where the radical is generated from this compound and adds to an unsaturated precursor, followed by an intramolecular cyclization.
-
Radical Generation: A nonafluorobutyl radical is generated from this compound, typically using a radical initiator such as azobisisobutyronitrile (AIBN) with heat or light, or by using a reducing agent like tributyltin hydride (Bu₃SnH).
-
Intermolecular Addition: The nonafluorobutyl radical adds to a suitable radical acceptor, such as an alkene or alkyne, within the substrate molecule.
-
Intramolecular Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization onto another unsaturated moiety within the molecule. 5-exo and 6-endo cyclizations are common pathways.[5]
-
Radical Quenching: The cyclized radical is then quenched, for example, by abstracting a hydrogen atom from Bu₃SnH, to yield the final product.
Example Reaction Scheme (Hypothetical):
A substrate containing both an alkene and an alkyne moiety could be reacted with this compound in the presence of AIBN and Bu₃SnH. The nonafluorobutyl radical would add to the alkyne, and the resulting vinyl radical could then cyclize onto the alkene to form a five- or six-membered ring.
Mandatory Visualizations
Caption: Workflow for the synthesis of perfluoroalkylated hydrazones.
Caption: Logical steps in a radical cyclization initiated by this compound.
Handling and Safety
This compound should be handled with care in a well-ventilated fume hood. It is a liquid that may cause skin and serious eye irritation, as well as respiratory irritation.[4] It is also sensitive to light.[3]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[4]
Handling Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[3][6]
In Case of Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[3]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
- 1. Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Radical cyclization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Iodononafluorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-iodononafluorobutane in various metal-catalyzed cross-coupling reactions. The introduction of the nonafluoro-sec-butyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of organic molecules, making it a valuable moiety in the design of novel pharmaceuticals and agrochemicals. This document outlines key palladium-, copper-, and nickel-catalyzed methodologies for the formation of carbon-carbon and carbon-nitrogen bonds with this versatile building block.
Introduction to Metal-Catalyzed Cross-Coupling with this compound
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors.[1][2][3] These reactions, which include the Nobel Prize-winning Suzuki-Miyaura, Sonogashira, and Heck reactions, as well as the Buchwald-Hartwig amination, have become indispensable in modern organic synthesis.[4] The use of perfluoroalkyl halides, such as this compound, in these transformations allows for the direct incorporation of fluorine-containing groups, a strategy widely employed to modulate the physicochemical and biological properties of organic compounds.[5]
This compound, a secondary perfluoroalkyl iodide, presents unique challenges and opportunities in cross-coupling reactions compared to its primary counterparts, primarily due to steric hindrance and the potential for side reactions. However, with the appropriate choice of catalyst, ligands, and reaction conditions, it can be effectively coupled with a variety of substrates.
General Workflow for Metal-Catalyzed Cross-Coupling Reactions
The general workflow for a typical metal-catalyzed cross-coupling reaction involving this compound is depicted below. The process begins with the preparation of the reaction mixture under an inert atmosphere, followed by the reaction itself, workup, and purification of the desired product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Nonafluorobutyl Groups into Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the nonafluorobutyl (C₄F₉) group offers a unique combination of properties, including high lipophilicity, metabolic stability, and unique electronic characteristics. These attributes can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates and impart desirable properties to advanced materials.
This document provides detailed application notes and experimental protocols for several key methods to introduce the nonafluorobutyl group into organic molecules. The information is intended to be a practical guide for researchers in drug discovery and chemical synthesis.
Physicochemical Properties of the Nonafluorobutyl Group
The introduction of a nonafluorobutyl group can dramatically alter the physicochemical properties of a parent molecule. Understanding these changes is crucial for rational drug design and materials engineering.
| Property | Impact of Nonafluorobutyl Group | Rationale |
| Lipophilicity (LogP) | Significant Increase | The high hydrophobicity of the perfluorinated chain drives partitioning into nonpolar environments. This can enhance membrane permeability.[1][2][3][4] |
| Metabolic Stability | Generally Increased | The strong carbon-fluorine bonds are resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s, leading to a longer biological half-life.[5][6][7] |
| Aqueous Solubility | Generally Decreased | The hydrophobic nature of the C₄F₉ group reduces solubility in aqueous media. |
| Acidity/Basicity of Proximal Groups | Can be altered | The strong electron-withdrawing nature of the C₄F₉ group can influence the pKa of nearby acidic or basic functional groups. |
| Binding Interactions | Can be modified | The unique electronic and steric properties of the C₄F₉ group can lead to novel interactions with biological targets, potentially increasing potency and selectivity. |
I. Radical Addition of Nonafluorobutyl Iodide to Alkenes and Alkynes
Radical addition of perfluoroalkyl iodides is a versatile and widely used method for creating C-C bonds. This approach is particularly effective for introducing the nonafluorobutyl group to unsaturated systems. The reaction can be initiated by thermal or photochemical methods.
Experimental Workflow: Radical Addition
Caption: General workflow for the radical addition of nonafluorobutyl iodide.
Protocol 1: Thermal Radical Addition of 1-Iodononafluorobutane to 1-Octene
This protocol describes the thermally initiated radical addition of nonafluorobutyl iodide to 1-octene to form 1-iodo-2-(perfluorobutyl)decane.
Materials:
-
1-Octene
-
1-Iodononafluorobutane (C₄F₉I)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-octene (1.0 mmol, 1.0 equiv) and 1-iodononafluorobutane (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).
-
Add AIBN (0.1 mmol, 0.1 equiv) to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium thiosulfate solution (2 x 10 mL) to remove unreacted iodine.
-
Wash with brine (10 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Quantitative Data:
| Substrate | Reagent | Initiator | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1-Octene | C₄F₉I | AIBN | Toluene | 12 | 80 | ~85 |
II. Synthesis and Application of Aryl Nonafluorobutanesulfonates (Nonaflates)
Aryl nonaflates are excellent electrophiles for cross-coupling reactions, serving as stable and reactive alternatives to aryl triflates. They are readily prepared from phenols and nonafluorobutanesulfonyl fluoride (NfF).
Experimental Workflow: Synthesis and Cross-Coupling of Aryl Nonaflates
Caption: Workflow for the synthesis and use of aryl nonaflates in cross-coupling.
Protocol 2: Synthesis of 4-Methoxyphenyl Nonafluorobutanesulfonate
This protocol details the synthesis of an aryl nonaflate from 4-methoxyphenol.
Materials:
-
4-Methoxyphenol
-
Nonafluorobutanesulfonyl fluoride (C₄F₉SO₂F)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-methoxyphenol (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in anhydrous DCM (10 mL) at 0 °C, add nonafluorobutanesulfonyl fluoride (1.2 mmol, 1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Quantitative Data:
| Phenol | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Methoxyphenol | Et₃N | DCM | 4 | RT | >95 |
Protocol 3: Copper-Catalyzed Amination of an Aryl Nonaflate
This protocol describes the coupling of an aryl nonaflate with an amine using a copper catalyst.
Materials:
-
Aryl nonaflate (from Protocol 2)
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealable reaction tube, combine the aryl nonaflate (1.0 mmol, 1.0 equiv), amine (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMSO (5 mL) and seal the tube.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data:
| Aryl Nonaflate | Amine | Catalyst | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Methoxyphenyl nonaflate | Morpholine | CuI | L-Proline | K₂CO₃ | DMSO | 24 | 110 | ~70-80 |
III. Photoredox-Catalyzed Nonafluorobutylation
Visible-light photoredox catalysis has emerged as a powerful tool for radical generation under mild conditions. This method can be applied to the nonafluorobutylation of various substrates, including heterocycles, using nonafluorobutyl iodide as the radical precursor.
Experimental Workflow: Photoredox Nonafluorobutylation
Caption: General workflow for photoredox-catalyzed nonafluorobutylation.
Protocol 4: Photoredox-Catalyzed Nonafluorobutylation of Caffeine
This protocol details the nonafluorobutylation of caffeine, a common N-heterocycle.
Materials:
-
Caffeine
-
1-Iodononafluorobutane (C₄F₉I)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Blue LEDs
Procedure:
-
To an oven-dried vial, add caffeine (0.5 mmol, 1.0 equiv), C₄F₉I (1.0 mmol, 2.0 equiv), fac-Ir(ppy)₃ (0.01 mmol, 2 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Place the vial approximately 5 cm from a blue LED strip and stir at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
| Substrate | Reagent | Photocatalyst | Base | Solvent | Time (h) | Yield (%) |
| Caffeine | C₄F₉I | fac-Ir(ppy)₃ | Cs₂CO₃ | DMF | 24 | ~60-70 |
Application in Drug Development
The incorporation of the nonafluorobutyl group is a valuable strategy in lead optimization to enhance drug-like properties.
Case Study: Nonafluorobutyl-Containing Kinase Inhibitors
The introduction of a C₄F₉ group into a known kinase inhibitor scaffold can lead to improved potency and pharmacokinetic properties.
Hypothetical Data Summary:
| Compound | IC₅₀ (nM) vs. Target Kinase | Metabolic Stability (t₁/₂ in HLM, min) | LogP |
| Parent Compound | 50 | 15 | 3.2 |
| Nonafluorobutyl Analog | 15 | >120 | 4.8 |
HLM: Human Liver Microsomes
The data suggests that the nonafluorobutyl analog exhibits significantly increased potency and metabolic stability compared to the parent compound. The increased lipophilicity may contribute to enhanced cell permeability and target engagement.
Conclusion
The methods outlined in this document provide a toolbox for the synthetic chemist to incorporate the nonafluorobutyl group into a wide range of organic molecules. The unique properties imparted by this group make it a valuable addition to the repertoire of medicinal chemists and material scientists. Careful consideration of the reaction conditions and substrate scope is necessary to achieve optimal results.
References
- 1. Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: 2-Iodononafluorobutane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorinated moieties is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and desirable physicochemical properties. 2-Iodononafluorobutane (CF₃CF₂CF₂CF(I)CF₃) is a versatile reagent for the introduction of the nonafluorobutan-2-yl group into organic molecules. This document provides detailed application notes and a hypothetical experimental protocol for the use of this compound in the synthesis of a novel agrochemical intermediate. Furthermore, it outlines the potential derivatization of this intermediate into a succinate dehydrogenase inhibitor (SDHI) fungicide and describes its putative mode of action.
Introduction: The Role of Perfluoroalkyl Groups in Agrochemicals
The strategic incorporation of perfluoroalkyl groups into candidate agrochemicals can significantly enhance their biological activity and stability. The high electronegativity of fluorine atoms can alter the electronic properties of a molecule, influencing its binding affinity to target proteins. Moreover, the strength of the carbon-fluorine bond often leads to increased metabolic stability, prolonging the active life of the compound in the target pest and reducing degradation in the environment. The nonafluorobutan-2-yl group, with its branched structure and high fluorine content, can impart a unique combination of lipophilicity and steric bulk, potentially leading to novel modes of action and improved efficacy.
Hypothetical Application: Synthesis of a Novel Fungicide Intermediate
Herein, we propose a hypothetical synthetic application of this compound in the preparation of 4-((nonafluorobutan-2-yl)amino)phenol, a key intermediate for the synthesis of a novel class of fungicides. This intermediate can be further elaborated to produce a fungicide targeting the succinate dehydrogenase (SDH) enzyme in pathogenic fungi.
Experimental Protocols
Synthesis of 4-((nonafluorobutan-2-yl)amino)phenol
This protocol describes the radical-mediated N-perfluoroalkylation of 4-aminophenol using this compound.
Materials:
-
This compound (98%)
-
4-Aminophenol (99%)
-
Sodium dithionite (Na₂S₂O₄) (85%)
-
Sodium bicarbonate (NaHCO₃) (99%)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq), sodium bicarbonate (3.0 eq), and anhydrous acetonitrile (100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure complete dissolution of the solids.
-
Add this compound (1.2 eq) to the reaction mixture.
-
In a separate flask, prepare a solution of sodium dithionite (2.5 eq) in deionized water (50 mL).
-
Add the sodium dithionite solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-((nonafluorobutan-2-yl)amino)phenol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Results for the Synthesis of 4-((nonafluorobutan-2-yl)amino)phenol
| Parameter | Value |
| Reactants | |
| This compound | 1.2 eq |
| 4-Aminophenol | 1.0 eq |
| Sodium dithionite | 2.5 eq |
| Sodium bicarbonate | 3.0 eq |
| Solvent | Acetonitrile |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield (Hypothetical) | 75% |
| Purity (after chromatography) | >98% |
Proposed Derivatization and Biological Activity
The synthesized intermediate, 4-((nonafluorobutan-2-yl)amino)phenol, can be further derivatized to a hypothetical fungicide. For instance, the phenolic hydroxyl group can be etherified with a suitable heterocyclic moiety known to be active in SDHI fungicides, such as a pyrazole or a thiazole ring.
Proposed Signaling Pathway: Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase (Complex II) is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act by binding to the ubiquinone binding site (Q-site) of the SDH enzyme, thereby blocking the electron transport from succinate to ubiquinone.[2] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.
Caption: Proposed mechanism of action for a hypothetical SDHI fungicide.
Experimental Workflow
The overall workflow from the synthesis of the intermediate to the final product and its biological evaluation is outlined below.
References
Application Notes and Protocols: Flow Chemistry Applications of 2-Iodononafluorobutane
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] 2-Iodononafluorobutane, a readily available perfluoroalkyl iodide, serves as a valuable precursor for the introduction of the nonafluorobutyl group. The use of continuous flow chemistry for these transformations offers significant advantages over traditional batch methods, including enhanced safety, precise reaction control, and improved scalability.[2][3] These application notes provide an overview of the potential flow chemistry applications of this compound and detailed protocols for its use in perfluoroalkylation reactions.
Photocatalytic Perfluoroalkylation of Heteroarenes
The direct C-H perfluoroalkylation of heteroarenes is a powerful tool for the late-stage functionalization of complex molecules. Visible-light photoredox catalysis in a continuous flow setup provides a mild and efficient method for this transformation, offering significant advantages in terms of reaction time and scalability compared to batch processes.[4]
Application Note:
This protocol details a method for the continuous-flow photocatalytic C2-perfluoroalkylation of N-methylpyrrole using this compound as the perfluoroalkyl source and Eosin Y as a cost-effective organic photocatalyst.[4] The flow setup allows for efficient irradiation of the reaction mixture, leading to rapid and high-yielding conversion.
Experimental Protocol:
Reagents and Stock Solutions:
-
Solution A (Substrate): N-methylpyrrole (0.07 M) in acetonitrile.
-
Solution B (Perfluoroalkyl Iodide): this compound (0.14 M) in acetonitrile.
-
Solution C (Photocatalyst and Amine): Eosin Y (specific concentration to be optimized, e.g., 0.0014 M) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.21 M) in acetonitrile.
Flow Reactor Setup:
A commercially available or custom-built flow photoreactor equipped with a transparent tubing (e.g., FEP) reactor coil, a visible light source (e.g., green LEDs), syringe pumps, and a back-pressure regulator is required.
Procedure:
-
Prepare the stock solutions A, B, and C as described above.
-
Set up the flow reactor system, ensuring all connections are secure.
-
Using syringe pumps, introduce the three solutions into a mixing unit (e.g., a T-mixer) before the reactor coil at the desired flow rates to achieve the final reaction concentrations.
-
Irradiate the reactor coil with the visible light source at a controlled temperature.
-
The product stream is collected after passing through the back-pressure regulator.
-
The reaction progress and yield can be monitored by analyzing aliquots of the output stream using techniques such as GC-MS or NMR spectroscopy.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | N-methylpyrrole | [4] |
| Perfluoroalkyl Source | 1-Iodoheptafluoropropane | [4] |
| Photocatalyst | Eosin Y | [4] |
| Amine | TMEDA | [4] |
| Solvent | Acetonitrile | [4] |
| Residence Time | Minutes (specific time to be optimized) | [4] |
| Temperature | Ambient | [4] |
| Wavelength | Green Light (approx. 525 nm) | [4] |
| Yield | Moderate to excellent | [4] |
Note: The data presented is based on a similar reaction with 1-iodoheptafluoropropane. Optimization will be required for this compound.
Experimental Workflow Diagram:
Caption: Workflow for photocatalytic perfluoroalkylation.
Radical Addition to Unsaturated Alcohols
The radical addition of perfluoroalkyl iodides to alkenes and alkynes is a fundamental transformation in organofluorine chemistry. Performing this reaction in a flow microreactor can mitigate the hazards associated with the use of radical initiators like azobisisobutyronitrile (AIBN), which can undergo violent exothermic decomposition in batch processes.[5][6]
Application Note:
This protocol describes the continuous-flow radical addition of this compound to an unsaturated alcohol, initiated by the thermal decomposition of AIBN. The superior heat transfer capabilities of the microreactor ensure safe and controlled reaction conditions, leading to high yields of the corresponding fluorinated iodoalcohol.[5][6]
Experimental Protocol:
Reagents and Stock Solution:
-
Solution A: A solution of the unsaturated alcohol (e.g., allyl alcohol, 1.0 M), this compound (1.2 M), and AIBN (0.1 M) in a suitable solvent (e.g., ethyl acetate).
Flow Reactor Setup:
A heated microreactor system consisting of a syringe pump, a preheating loop, a heated reactor coil (e.g., stainless steel or PFA tubing), and a back-pressure regulator is required.
Procedure:
-
Prepare the stock solution A.
-
Set up the heated microreactor system and preheat the reactor coil to the desired temperature (e.g., 80-100 °C, to be optimized for AIBN decomposition).
-
Pump the reagent solution through the reactor at a defined flow rate to achieve the desired residence time.
-
The reaction mixture is cooled after exiting the heated zone and collected after the back-pressure regulator.
-
The product can be purified using standard techniques such as column chromatography.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | Unsaturated Alcohol | [5][6] |
| Perfluoroalkyl Source | Perfluoroalkyl Iodide | [5][6] |
| Radical Initiator | AIBN | [5][6] |
| Solvent | Ethyl Acetate or similar | [5][6] |
| Temperature | 80-100 °C | [5][6] |
| Residence Time | To be optimized | [5][6] |
| Yield | High | [5][6] |
Note: The data is generalized from similar radical addition reactions in flow. Specific conditions for this compound and the chosen unsaturated alcohol will need to be optimized.
Experimental Workflow Diagram:
Caption: Workflow for radical addition in a flow reactor.
Generation and Reaction of Nonafluorobutyllithium Reagents
Perfluoroalkyllithium reagents are highly reactive intermediates that are often unstable at ambient temperatures, limiting their application in traditional batch synthesis. Flow microreactors enable the rapid generation and in-situ reaction of these species at higher temperatures than are feasible in batch, due to precise control over residence time and temperature.[7]
Application Note:
This protocol outlines a method for the generation of 2-nonafluorobutyllithium from this compound and methyllithium in a flow microreactor, followed by its immediate reaction with an electrophile. This integrated "generation and trap" strategy in flow allows for efficient perfluoroalkylation of a variety of electrophiles.
Experimental Protocol:
Reagents and Stock Solutions:
-
Solution A: A solution of this compound (e.g., 0.2 M) in a suitable etheral solvent (e.g., THF).
-
Solution B: A solution of methyllithium (e.g., 0.22 M) in a suitable solvent (e.g., diethyl ether).
-
Solution C: A solution of the electrophile (e.g., benzaldehyde, 0.3 M) in THF.
Flow Reactor Setup:
A two-stage flow microreactor system is required. The first stage consists of a cooled microreactor for the generation of the perfluoroalkyllithium reagent. The second stage involves mixing the output of the first stage with the electrophile solution in a second microreactor at a controlled temperature.
Procedure:
-
Prepare the stock solutions A, B, and C.
-
Cool the first microreactor to the desired temperature (e.g., -20 °C to 0 °C, to be optimized).
-
Pump solutions A and B through the first microreactor to generate 2-nonafluorobutyllithium.
-
The output stream from the first reactor is immediately mixed with solution C in a second microreactor, which may be at the same or a different temperature.
-
The reaction is quenched by introducing a quenching solution (e.g., saturated aqueous ammonium chloride) into the product stream.
-
The product is then extracted and purified.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Perfluoroalkyl Source | Perfluoroalkyl Iodide | [7] |
| Lithium Source | Methyllithium | [7] |
| Electrophile | Aldehydes, ketones, etc. | [7] |
| Solvent | THF, Diethyl Ether | [7] |
| Generation Temperature | -20 to 0 °C | [7] |
| Reaction Temperature | To be optimized | [7] |
| Residence Time (Generation) | Seconds | [7] |
| Yield | Good to excellent | [7] |
Note: The data is based on analogous perfluoroalkyllithium generation and reaction in flow. Optimization is necessary for the specific substrates.
Signaling Pathway Diagram (Logical Relationship):
Caption: Logical flow for perfluoroalkyllithium chemistry.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow microreactor synthesis in organo-fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 2-Iodononafluorobutane Reactions
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing chemical reactions that utilize 2-Iodononafluorobutane. The following sections address common challenges in a question-and-answer format, offering specific solutions, detailed protocols, and quantitative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My radical addition of this compound to an alkene or alkyne is sluggish and gives a low yield. What are the likely causes?
A1: Low yields in radical perfluoroalkylation reactions are often due to inefficient radical initiation or competing side reactions. Key factors to consider are:
-
Initiation Method: The homolytic cleavage of the C-I bond in this compound requires an energy input. If you are relying on thermal initiation, the temperature may be too low. Photochemical initiation using UV or visible light is often more efficient.[1] The formation of an electron donor-acceptor (EDA) complex with an amine, phenol, or even a simple inorganic base like potassium hydroxide can facilitate C-I bond cleavage under milder conditions, such as visible light irradiation.[2][3]
-
Oxygen Inhibition: The presence of dissolved oxygen can quench the radical chain reaction. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Substrate Reactivity: Electron-deficient olefins are generally better radical acceptors.[4] If your substrate is electron-rich, you may need to use a more reactive initiation system.
-
Solvent Choice: The solvent can influence the reaction rate. While non-polar solvents are often used, polar solvents can sometimes enhance the rate of perfluoroalkyl radical reactions.[5]
Q2: I'm observing the formation of multiple byproducts in my palladium-catalyzed cross-coupling reaction with this compound. How can I improve the selectivity?
A2: Side reactions in palladium-catalyzed couplings, such as Sonogashira reactions, can arise from several factors:
-
Homocoupling of the Alkyne: This is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst. Running the reaction under copper-free conditions or using a ligand that suppresses this side reaction can be beneficial.
-
Decomposition of the Catalyst: The palladium catalyst can decompose at higher temperatures, leading to the formation of palladium black and a loss of catalytic activity. Ensure the reaction temperature is appropriate for the chosen catalyst and ligands.
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired cross-coupling reaction and suppress side reactions.
-
Base Selection: The base plays a critical role in the catalytic cycle. An inappropriate base can lead to side reactions or incomplete conversion. For Sonogashira couplings, an amine base like triethylamine or diisopropylamine is commonly used.[5][6]
Q3: My product appears to be decomposing during workup or purification. How can I minimize product loss?
A3: Perfluoroalkylated compounds can sometimes be sensitive to the conditions used for purification.
-
Silica Gel Sensitivity: Some fluorinated compounds can decompose on silica gel, especially if the silica is acidic. You can neutralize the silica gel by washing it with a solution of triethylamine in your eluent before use.
-
Thermal Instability: If your product is thermally labile, avoid high temperatures during solvent removal. Use a rotary evaporator with a low-temperature water bath and high vacuum.
-
Volatility: Some smaller perfluoroalkylated molecules can be volatile. Be cautious during solvent removal under high vacuum to avoid losing your product.
Troubleshooting Guides
Guide 1: Low Yield in Radical Addition to Alkenes/Alkynes
This guide provides a systematic approach to troubleshooting low yields in the radical addition of this compound to unsaturated C-C bonds.
Troubleshooting Workflow for Low Yield in Radical Addition
Caption: Troubleshooting workflow for low yield in radical addition reactions.
Detailed Methodologies & Data
Table 1: Effect of Initiation Method on Yield
| Entry | Initiator/Activator | Light Source | Solvent | Time (h) | Yield (%) |
| 1 | AIBN (10 mol%) | Thermal (80 °C) | Toluene | 12 | 45 |
| 2 | None | UV lamp (254 nm) | Acetonitrile | 6 | 65 |
| 3 | Triethylamine (1.5 eq) | Blue LED | Acetonitrile | 4 | 85 |
| 4 | KOH (2.0 eq) | Blue LED | Water | 2 | 90[3] |
Yields are representative for the addition of a perfluoroalkyl iodide to a terminal alkene.
Experimental Protocol: Photocatalytic Radical Addition
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Reaction Setup: To an oven-dried Schlenk tube, add the alkene (1.0 mmol), this compound (1.2 mmol), and a suitable photocatalyst (e.g., Eosin Y, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., acetonitrile, 5 mL) via syringe.
-
Initiation: Place the reaction mixture under an inert atmosphere and irradiate with a suitable light source (e.g., blue LEDs) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Workup: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Guide 2: Low Yield in Palladium-Catalyzed Sonogashira Coupling
This guide outlines troubleshooting steps for low yields in the Sonogashira coupling of this compound with terminal alkynes.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.[6]
Detailed Methodologies & Data
Table 2: Optimization of Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 65 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 75 |
| 3 | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | DMF | 80 | 88 |
| 4 | Pd(OAc)₂ (2) / XPhos (4) | None | Cs₂CO₃ | Toluene | 100 | 92 |
Yields are representative for the coupling of a perfluoroalkyl iodide with a terminal alkyne.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).[1] Stir for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 50-80 °C) and monitor the reaction by TLC or GC-MS.
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Workup: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Side reactions and byproduct formation with 2-Iodononafluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodononafluorobutane. The information is designed to help anticipate and resolve issues related to side reactions and byproduct formation during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions observed with this compound?
A1: The primary side reactions involving this compound are elimination reactions and radical reactions. Elimination reactions, typically following an E2 mechanism, can occur in the presence of a base, leading to the formation of nonafluorobutene isomers. Radical reactions can be initiated by heat or light, causing homolytic cleavage of the carbon-iodine bond to form a nonafluorobutyl radical. This radical can then undergo dimerization or other propagation and termination reactions.
Q2: What are the expected byproducts of these side reactions?
A2: The main byproducts to anticipate are:
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Nonafluorobutene isomers: Resulting from elimination reactions.
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Perfluoro-3,4-dimethylhexane: The dimer formed from the coupling of two nonafluorobutyl radicals.
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1H-nonafluorobutane: Can be formed if the nonafluorobutyl radical abstracts a hydrogen atom from the solvent or another reagent.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following:
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For elimination reactions: Use non-basic or weakly basic nucleophiles. If a base is required, a sterically hindered, non-nucleophilic base may favor the desired reaction over elimination. Running the reaction at lower temperatures can also disfavor elimination.
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For radical reactions: Protect the reaction mixture from light and avoid high temperatures. The use of radical inhibitors can also be effective if compatible with the desired reaction chemistry.
Q4: What impurities might be present in a commercial sample of this compound?
A4: Potential impurities can arise from the synthetic route used for its preparation. These may include unreacted starting materials, isomers of this compound, or other halogenated compounds. It is advisable to analyze the starting material by a suitable method like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any significant impurities before use.
Q5: Is this compound susceptible to hydrolysis?
A5: While perfluoroalkyl iodides are generally more stable to hydrolysis than their non-fluorinated counterparts, hydrolysis can occur under certain conditions, particularly at elevated temperatures and extreme pH values. The rate of hydrolysis is generally slow under neutral conditions. Under strongly basic conditions, elimination is a more likely competing reaction than hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Alkene Byproduct
Possible Cause: This issue is likely due to a competing elimination reaction (E2). This is favored by strong, non-sterically hindered bases and higher reaction temperatures.
Troubleshooting Steps:
-
Choice of Base/Nucleophile: If possible, switch to a less basic or more sterically hindered nucleophile/base. For example, potassium tert-butoxide is a strong but sterically hindered base that is less likely to act as a nucleophile.
-
Reaction Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so reducing the temperature can significantly decrease the rate of the elimination side reaction.
-
Solvent: The choice of solvent can influence the competition between substitution and elimination. Polar aprotic solvents like DMSO or DMF can favor SN2 reactions.
| Condition | Predominant Reaction | Expected Byproduct |
| Strong, non-hindered base (e.g., NaOH, EtO⁻) | E2 Elimination | Nonafluorobutene |
| Strong, hindered base (e.g., t-BuOK) | E2 Elimination (but less competing SN2) | Nonafluorobutene |
| Good nucleophile, weak base (e.g., CN⁻, N₃⁻) | SN2 Substitution | Desired Product |
| High Temperature | Favors Elimination | Nonafluorobutene |
| Low Temperature | Favors Substitution | Desired Product |
Issue 2: Formation of a High Molecular Weight Byproduct
Possible Cause: The formation of a byproduct with a mass approximately double that of the nonafluorobutyl fragment suggests a radical dimerization reaction. This is initiated by the homolytic cleavage of the C-I bond, which can be induced by heat or light.
Troubleshooting Steps:
-
Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photolytic cleavage of the C-I bond.
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon). Oxygen can initiate or participate in radical chain reactions.
-
Radical Inhibitor: If compatible with your reaction, a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) can be added.
Issue 3: Presence of Unexpected Impurities in the Final Product
Possible Cause: Impurities may originate from the starting this compound or be formed through unforeseen side reactions.
Troubleshooting Steps:
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Analyze Starting Material: Use GC-MS to analyze the purity of the this compound before use. This will help identify any pre-existing impurities.
-
Reaction Monitoring: Monitor the reaction progress by techniques like TLC, GC, or LC-MS to track the formation of byproducts.
-
Purification Method: Optimize the purification method (e.g., distillation, chromatography) to effectively remove the specific impurities observed.
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities in this compound
This method is suitable for the detection of residual solvents and volatile byproducts.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters:
-
GC System: Agilent 8860 GC or equivalent.
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Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
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Injector Temperature: 250 °C.
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Injection Volume: 1 µL.
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Split Ratio: 20:1.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
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MS System: Agilent 5977B MSD or equivalent.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: 35-500 m/z.
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Ionization Mode: Electron
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Technical Support Center: Purification of 2-Iodononafluorobutane Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2-Iodononafluorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can be broadly categorized as:
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Unreacted Starting Materials: Residual this compound and the other reactant(s).
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Reaction Byproducts: Products from side reactions, such as elimination or rearrangement products. In free-radical reactions, byproducts from radical coupling may be present.
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Reagents and Catalysts: Excess reagents, catalysts, and their decomposition products.
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Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: Which purification techniques are most effective for products of this compound reactions?
A2: Due to the highly fluorinated nature of the nonafluorobutane group, "fluorous" purification techniques are particularly effective. These methods exploit the unique property of fluorous compounds to selectively partition into a fluorous phase. The most common techniques are:
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Fluorous Solid-Phase Extraction (FSPE): Highly effective for separating fluorous-tagged compounds from non-fluorous (organic) compounds.
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Fluorous Liquid-Liquid Extraction (FLLE): Useful for large-scale purifications where the product has a high fluorine content.
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Standard Chromatography: Techniques like flash column chromatography and preparative HPLC can also be used, but may require specialized fluorous stationary phases for optimal separation.
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Distillation: Applicable if the desired product and impurities have significantly different boiling points.
Q3: How can I monitor the progress of the purification?
A3: The choice of monitoring technique depends on the properties of your product. Common methods include:
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Thin-Layer Chromatography (TLC): Useful for a quick assessment of separation, though visualization of highly fluorinated compounds might require specific stains (e.g., potassium permanganate).
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A UV detector can be used if the product has a chromophore. An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for compounds without a chromophore.
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Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing compounds. ¹H NMR can be used to track the disappearance of starting materials and the appearance of the product's non-fluorous part.
Troubleshooting Guides
Fluorous Solid-Phase Extraction (FSPE) Troubleshooting
| Issue | Possible Cause | Solution |
| Low recovery of the fluorous product | Incomplete elution from the fluorous silica gel. | - Use a more fluorophilic elution solvent (e.g., a higher percentage of organic solvent in the mobile phase).- Increase the volume of the elution solvent. |
| Product is not sufficiently "fluorous" to be retained. | - If the fluorine content of the product is low, it may not be retained effectively. Consider using a less polar loading solvent. | |
| Co-elution of impurities with the fluorous product | Impurity is also fluorous. | - Optimize the washing step with a solvent that can selectively remove the less fluorous impurity.- Consider an alternative purification method like preparative HPLC with a fluorous column. |
| Insufficient washing of non-fluorous impurities. | - Increase the volume or the polarity of the fluorophobic wash solvent (e.g., increase the water content in a methanol/water mixture). | |
| Product elutes during the loading or washing step | The loading solvent is too strong (too fluorophilic). | - Dissolve the sample in a more polar, less fluorophilic solvent before loading onto the cartridge. |
| The wash solvent is not polar enough (too fluorophilic). | - Use a more polar wash solvent to ensure retention of the fluorous product while washing away non-fluorous impurities. |
Fluorous Liquid-Liquid Extraction (FLLE) Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of layers (emulsion formation) | High concentration of surfactants or amphiphilic molecules. | - Add a small amount of a saturated salt solution (brine) to break the emulsion.- Centrifuge the mixture to aid in phase separation. |
| Vigorous shaking. | - Gently invert the separatory funnel instead of vigorous shaking. | |
| Low recovery of the product in the fluorous phase | Product has significant solubility in the organic phase. | - Perform multiple extractions with smaller volumes of the fluorous solvent.- Back-extract the organic phase with a fresh portion of the fluorous solvent. |
| Contamination of the fluorous phase with organic solvent | Incomplete phase separation. | - Allow sufficient time for the layers to separate completely.- Carefully separate the layers, avoiding the interface. |
Experimental Protocols
Protocol 1: Fluorous Solid-Phase Extraction (FSPE)
This protocol is a general guideline for the purification of a fluorous product from a reaction mixture containing non-fluorous impurities.
Materials:
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Fluorous silica gel cartridge
-
Crude reaction mixture
-
Fluorophobic wash solvent (e.g., 80:20 methanol/water)
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Fluorophilic elution solvent (e.g., methanol or acetonitrile)
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Collection tubes
Procedure:
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Condition the Cartridge: Pass 2-3 column volumes of the fluorophilic elution solvent through the fluorous silica gel cartridge, followed by 2-3 column volumes of the fluorophobic wash solvent.
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Load the Sample: Dissolve the crude reaction mixture in a minimum amount of a suitable solvent (ideally the fluorophobic wash solvent or a solvent of similar polarity) and load it onto the conditioned cartridge.
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Wash (Fluorophobic Elution): Elute the cartridge with 3-5 column volumes of the fluorophobic wash solvent. This will wash away the non-fluorous impurities. Collect this fraction and analyze for any product loss.
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Elute the Product (Fluorophilic Elution): Elute the cartridge with 3-5 column volumes of the fluorophilic elution solvent to recover the desired fluorous product.
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Analysis: Analyze the collected fractions using an appropriate technique (TLC, HPLC, GC, or NMR) to confirm the purity of the product.
Protocol 2: Fluorous Liquid-Liquid Extraction (FLLE)
This protocol describes the separation of a fluorous product from an organic reaction mixture.
Materials:
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Crude reaction mixture in an organic solvent (e.g., toluene, ethyl acetate)
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Fluorous solvent (e.g., perfluorohexane, FC-72)
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Separatory funnel
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Collection flasks
Procedure:
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Dissolve the Mixture: Ensure the crude reaction mixture is fully dissolved in a suitable organic solvent.
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Combine Solvents: Transfer the organic solution to a separatory funnel and add an equal volume of the fluorous solvent.
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Extraction: Stopper the funnel and gently invert it several times to allow for partitioning of the components between the two phases. Vent the funnel periodically to release any pressure buildup.
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Separate the Layers: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (usually the fluorous layer) will be at the bottom.
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Collect the Layers: Carefully drain the bottom fluorous layer into a clean collection flask. Pour the top organic layer out through the top of the funnel into a separate flask.
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Repeat Extraction (Optional): For optimal recovery, the organic layer can be extracted again with a fresh portion of the fluorous solvent. Combine the fluorous layers.
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Isolate the Product: The fluorous product can be isolated by evaporating the fluorous solvent. Due to the low boiling point of many fluorous solvents, this can often be done at room temperature under a stream of nitrogen or by rotary evaporation with gentle heating.
Data Presentation
The following tables provide representative data for the purification of a hypothetical product from a this compound reaction.
Table 1: FSPE Purification Efficiency
| Step | Fraction | Volume (mL) | Product Purity (%) | Product Recovery (%) |
| 1 | Crude Mixture | 2 | 65 | 100 |
| 2 | Fluorophobic Wash | 10 | <1 | <1 |
| 3 | Fluorophilic Elution | 10 | >98 | 95 |
Table 2: FLLE Purification Efficiency
| Extraction # | Phase | Product Purity (%) | Product Recovery (%) |
| 1 | Fluorous | 90 | 85 |
| 1 | Organic | 5 | 15 |
| 2 | Fluorous | 95 | 10 |
| 2 | Organic | <1 | 5 |
| Combined Fluorous | >95 | 95 |
Mandatory Visualizations
Optimizing temperature and pressure for 2-Iodononafluorobutane chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Iodononafluorobutane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a valuable reagent primarily used as a source of the nonafluoro-sec-butyl radical (s-C4F9•). This reactive intermediate is employed in various perfluoroalkylation reactions, which are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of the s-C4F9 group can significantly alter the biological and physical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity.
Q2: What are the typical reaction conditions for generating radicals from this compound?
The generation of the s-C4F9• radical from this compound can be achieved under mild conditions. Common methods include:
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Photocatalysis: Using visible light in the presence of a suitable photocatalyst.
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Base-mediation: Activation with a base like tBuONa or KOH can promote homolytic cleavage of the C-I bond through the formation of a halogen bonding complex.[1]
-
Thermal Initiation: While less common for controlled reactions, thermal decomposition can also generate the desired radical.
Q3: How does temperature affect the outcome of reactions with this compound?
Temperature can have a significant impact on both the rate and selectivity of reactions involving this compound. In nucleophilic substitution reactions, higher temperatures generally favor elimination over substitution pathways.[2] For radical reactions, increasing the temperature can enhance the rate of radical generation, but may also lead to undesirable side reactions or decomposition of starting materials. It is crucial to carefully control the temperature to achieve the desired outcome.
Q4: Can pressure influence the course of reactions with this compound?
Yes, pressure can affect reactions involving this compound, particularly those with a change in the number of moles in the transition state. For radical reactions, an increase in pressure can accelerate reactions where the transition state has a smaller volume than the reactants, such as the addition of a radical to a double bond.[3] However, the effect of pressure is highly specific to the reaction mechanism and should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Perfluoroalkylation Reactions
| Possible Cause | Troubleshooting Step |
| Inefficient Radical Generation | - Ensure the light source for photocatalysis is of the correct wavelength and intensity. - Check the purity and concentration of the photocatalyst or base. - Consider degassing the solvent to remove oxygen, which can quench radical reactions. |
| Poor Substrate Reactivity | - Verify that the substrate is suitable for radical perfluoroalkylation. Electron-rich substrates generally work best.[4] - Modify the substrate to include activating groups if necessary. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating to improve the rate of radical formation.[1] |
| Side Reactions | - Analyze the crude reaction mixture for byproducts. Common side reactions include dimerization of the perfluoroalkyl radical or reaction with the solvent. - Consider using a radical trap to identify and quantify the generated radicals. |
Issue 2: Formation of Undesired Byproducts
| Possible Cause | Troubleshooting Step |
| Competing Elimination Reaction | - In reactions with nucleophiles, lower the reaction temperature to favor substitution over elimination.[2] - Choose a less sterically hindered base or nucleophile. |
| Reaction with Solvent | - Select a more inert solvent. Perfluorinated solvents or highly fluorinated alkanes are often good choices. - Avoid solvents with weak C-H bonds that can be abstracted by the perfluoroalkyl radical. |
| Iodination of Aromatic Substrates | - In some base-mediated reactions, the iodine radical can also be generated, leading to iodination of the substrate.[1] - Adjust the reaction conditions (e.g., base, solvent) to suppress this pathway. |
Experimental Protocols & Data
General Protocol for Base-Mediated Perfluoroalkylation of Heteroarenes
This protocol is a general guideline based on similar reactions reported in the literature.[1]
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To a reaction vessel, add the heteroaromatic substrate (1.0 equiv), this compound (1.5 equiv), and a suitable base (e.g., tBuONa, 2.0 equiv).
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Add a degassed, anhydrous solvent (e.g., THF, Dioxane).
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Stir the reaction mixture at the desired temperature (e.g., 30 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).
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Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Table of Reaction Conditions for Perfluoroalkylation
| Substrate Type | Reagent | Conditions | Product | Yield (%) | Reference |
| Alkyl Ether | n-C4F9I, tBuONa | THF, 30 °C, 12 h | α-Amidated Ether | Varies | [1] |
| Benzylic Hydrocarbon | n-C4F9I, tBuONa | THF, 30 °C, 12 h | Benzylic Amidation | Varies | [1] |
| Heteroaryl | n-C4F9I, tBuONa | THF, 30 °C, 12 h | Iodinated Heteroaryl | Varies | [1] |
| Electron-rich Arene | n-C4F9I, KOH, Blue Light | MeCN, rt, 12 h | Perfluoroalkylated Arene | Varies | [1] |
Note: The yields are reported as "Varies" as specific quantitative data for this compound was not available in the cited literature, which often uses perfluoroalkyl iodides in a more general sense.
Visualizations
References
- 1. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. legacybk.s3.us-west-2.amazonaws.com [legacybk.s3.us-west-2.amazonaws.com]
- 4. par.nsf.gov [par.nsf.gov]
Technical Support Center: Catalyst Selection for Efficient 2-Iodononafluorobutane Coupling
Welcome to the technical support center for the efficient cross-coupling of 2-Iodononafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
A1: The primary challenges stem from the secondary nature of the perfluoroalkyl iodide. These include:
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Sluggish Oxidative Addition: The C-I bond in secondary perfluoroalkyl iodides can be less reactive towards oxidative addition to the metal center compared to primary or aryl iodides.[1]
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β-Hydride Elimination: The presence of a hydrogen atom on the carbon adjacent to the metalated carbon in the organometallic intermediate can lead to β-hydride elimination, an undesired side reaction that results in an alkene byproduct and reduces the yield of the desired coupled product.[1][2][3]
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Catalyst Deactivation: Fluoroalkyl groups can sometimes interact with and deactivate the metal catalyst.
Q2: Which catalyst systems are most commonly used for coupling secondary perfluoroalkyl iodides?
A2: Palladium, nickel, and copper-based catalyst systems are all employed, with the choice depending on the specific coupling partners and desired reactivity.
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Palladium-based catalysts are versatile and widely studied for a range of cross-coupling reactions, including Suzuki, Negishi, and Heck couplings.[1][4][5]
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Nickel-based catalysts have emerged as a cost-effective and sometimes more reactive alternative to palladium, particularly for coupling with organozinc reagents (Negishi coupling).[6][7][8][9]
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Copper-based catalysts are often used in Sonogashira couplings and for reactions involving perfluoroalkyl halides with aryl iodides.[10][11]
Q3: How can I minimize β-hydride elimination?
A3: Minimizing β-hydride elimination is crucial for achieving high yields. Strategies include:
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Ligand Selection: Employing bulky ligands can sterically hinder the formation of the planar transition state required for β-hydride elimination.[2]
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Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the elimination pathway relative to the desired reductive elimination.
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Choice of Metal: The choice of metal center (Pd vs. Ni) can influence the propensity for β-hydride elimination.[7][8]
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Substrate Structure: Using coupling partners that lack β-hydrogens is the most straightforward way to avoid this side reaction entirely.[2]
Q4: What is the general order of reactivity for different coupling partners?
A4: For palladium-catalyzed reactions, the reactivity of the electrophile generally follows the order: I > Br > OTf > Cl. For the nucleophile in Suzuki reactions, organoboronic acids are common, while in Negishi reactions, organozinc reagents are used. The specific reactivity will depend on the chosen catalyst system and reaction conditions.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper activation if necessary. | Palladium(0) is the active catalytic species in many cross-coupling reactions. Pd(II) precursors must be reduced in situ. |
| Inappropriate Ligand | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk and electronic properties.[12] | The ligand plays a critical role in stabilizing the catalyst, promoting oxidative addition, and preventing side reactions. |
| Incorrect Base | For Suzuki couplings, screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous. | The base is crucial for the transmetalation step in Suzuki-Miyaura coupling.[5] |
| Poor Solvent Quality | Use anhydrous, degassed solvents. | Oxygen can oxidize and deactivate the catalyst. Water can interfere with certain reagents. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for decomposition. | Oxidative addition is often the rate-limiting step and can be accelerated by heat. |
Problem 2: Formation of Significant Byproducts (e.g., from β-hydride elimination)
| Potential Cause | Troubleshooting Step | Rationale |
| Facile β-Hydride Elimination | Employ bulky, electron-rich ligands (e.g., Buchwald-type phosphines).[12] Lower the reaction temperature. | Bulky ligands can sterically disfavor the syn-coplanar arrangement required for β-hydride elimination.[2][3] |
| Homocoupling of Nucleophile | Decrease catalyst loading. Use a less reactive catalyst system. | High catalyst concentrations can sometimes promote homocoupling of the organometallic reagent. |
| Protodeboronation (Suzuki) | Use anhydrous conditions and a suitable base. | Water can lead to the cleavage of the C-B bond in the boronic acid, reducing the amount of active nucleophile. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the cross-coupling of secondary perfluoroalkyl iodides with various partners, providing a baseline for optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Secondary Perfluoroalkyl Iodides with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₃PO₄ | Toluene | 80 | 12 | 75-90 | [13] |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 60-85 | [14] |
| PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMF | 150 | 24 | ~50 |
Table 2: Nickel-Catalyzed Negishi Coupling of Secondary Perfluoroalkyl Iodides with Organozinc Reagents
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ni(acac)₂ (10) | Pybox (12) | - | THF | RT | 24 | 70-95 | [6] |
| NiCl₂(dppe) (5) | - | - | DMA | 60 | 12 | 65-80 | [8] |
| NiBr₂(diglyme) (5) | 4,4'-di-tert-butyl-2,2'-bipyridine (5) | - | DMF | 50 | 18 | 80-92 |
Table 3: Copper-Catalyzed Sonogashira Coupling of Secondary Perfluoroalkyl Iodides with Terminal Alkynes
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (5) | PPh₃ (10) | Et₃N | THF | 60 | 24 | 50-70 | |
| CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 80 | 12 | 60-85 | [15] |
| Cu(OTf)₂ (5) | Phosphate Ligand (10) | DBU | Toluene | 100 | 16 | 70-90 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and ligand (e.g., P(t-Bu)₃, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., toluene). Add this compound (1.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Negishi Coupling
-
Organozinc Reagent Preparation (if necessary): In a separate flame-dried Schlenk flask under an inert atmosphere, prepare the organozinc reagent by reacting the corresponding organic halide with activated zinc dust.
-
Reaction Setup: In another oven-dried Schlenk tube, add the nickel catalyst (e.g., Ni(acac)₂, 10 mol%) and ligand (e.g., Pybox, 12 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with the inert gas three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF). Add this compound (1.0 equiv.) followed by the dropwise addition of the organozinc reagent (1.5 equiv.).
-
Reaction: Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic phase and purify the residue by column chromatography.
Visualizations
Caption: A decision workflow for selecting a catalyst system for this compound coupling.
Caption: A troubleshooting guide for common issues in this compound coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The reaction of secondary perfluoroalkyl iodides with zinc | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 15. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for perfluoroalkylation using 2-Iodononafluorobutane
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Iodononafluorobutane for perfluoroalkylation reactions. The information is presented in a practical question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for perfluoroalkylation using this compound?
A1: Perfluoroalkylation with this compound typically proceeds via a free radical mechanism. The reaction is often initiated by photolysis (using visible light or UV lamps), thermal decomposition of a radical initiator, or through the use of a transition metal catalyst.[1][2] The initiation step involves the homolytic cleavage of the C-I bond in this compound to generate the nonafluorobutan-2-yl radical (C4F9•), which then reacts with the substrate.
Q2: What are the common substrates for this reaction?
A2: A wide range of substrates can be perfluoroalkylated using this compound, including electron-rich arenes and heteroarenes, alkenes, and alkynes.[3][4][5] The success and regioselectivity of the reaction can be influenced by the electronic and steric properties of the substrate.
Q3: Is this compound stable? How should it be stored?
A3: this compound is light-sensitive and should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6][7][8] It is often supplied with a copper stabilizer to inhibit decomposition.
Q4: What are the main safety concerns when working with this compound?
A4: this compound is a flammable liquid and vapor and can be toxic if inhaled.[6][9] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves.[6] Ensure all equipment is properly grounded to prevent static discharge.[6][9]
Troubleshooting Guide
Low or No Product Yield
Q5: My perfluoroalkylation reaction is resulting in a low yield or no product at all. What are the potential causes and solutions?
A5: Low or no yield in perfluoroalkylation reactions can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Inefficient Radical Generation: The formation of the C4F9• radical is critical.
-
Solution (Photochemical Reactions): Ensure your light source is emitting at an appropriate wavelength and intensity to induce C-I bond cleavage. Check the age and condition of your lamp. The reaction vessel should be made of a material transparent to the required wavelength (e.g., quartz for UV, borosilicate glass for visible light).
-
Solution (Thermal Reactions): Verify the decomposition temperature of your radical initiator (e.g., AIBN, benzoyl peroxide) and ensure the reaction is conducted at the appropriate temperature. The initiator may have degraded over time; using a fresh batch is recommended.
-
Solution (Catalytic Reactions): The catalyst may be inactive. Ensure you are using the correct catalyst loading and that it has not been deactivated by impurities.
-
-
Poor Substrate Reactivity: Some substrates are inherently less reactive towards radical addition.
-
Solution: For deactivated aromatic substrates, increasing the reaction temperature or using a more potent radical generation method might be necessary.[1] For sterically hindered substrates, prolonged reaction times may be required.
-
-
Presence of Inhibitors: Oxygen can act as a radical scavenger, quenching the reaction.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent and reagents prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
Incorrect Reagent Stoichiometry: An improper ratio of reagents can lead to incomplete conversion.
-
Solution: Typically, an excess of this compound is used. Optimize the molar ratio of the substrate to the perfluoroalkylating agent.
-
-
Solvent Effects: The solvent can significantly impact the reaction efficiency. Perfluoroalkyl radicals can abstract hydrogen atoms from some solvents, leading to side products and reduced yield.[1][2]
-
Solution: Choose a solvent that is relatively inert to radical abstraction, such as acetonitrile, tert-butanol, or acetic acid.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Formation of Side Products
Q6: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A6: The formation of side products is a common issue in radical chemistry. Here are some strategies to enhance selectivity:
-
Iodination of Substrate: The iodine radical (I•) generated during the reaction can lead to iodinated side products.
-
Solution: The addition of a radical scavenger that selectively reacts with the iodine radical but not the perfluoroalkyl radical can be beneficial. Alternatively, adjusting the reaction conditions (e.g., temperature, solvent) may alter the relative rates of perfluoroalkylation and iodination.
-
-
Reaction with Solvent: As mentioned, the perfluoroalkyl radical can react with the solvent.
-
Solution: Switch to a more robust solvent. A table of suitable solvents and their relative inertness can be found in the data section below.
-
-
Poly-perfluoroalkylation: Electron-rich substrates may undergo multiple perfluoroalkylations.
-
Solution: Use a stoichiometric amount or a slight excess of the limiting reagent (usually the substrate). Lowering the reaction temperature may also improve selectivity for the mono-substituted product.
-
-
Homocoupling of Radicals: Dimerization of the perfluoroalkyl radical (to form C8F18) or the substrate-derived radical can occur.
-
Solution: This is often concentration-dependent. Running the reaction at a lower concentration can disfavor bimolecular homocoupling reactions relative to the desired cross-coupling.
-
Product Purification
Q7: I am having difficulty purifying my perfluoroalkylated product. What are the best practices?
A7: The unique properties of perfluoroalkylated compounds can make purification challenging.
-
High Polarity and Low Solubility: Perfluoroalkyl chains are both hydrophobic and lipophobic, which can lead to unusual solubility profiles.
-
Solution: A fluorous solid-phase extraction (F-SPE) can be a powerful technique. The crude mixture is loaded onto a fluorous silica column, and non-fluorinated impurities are washed away with a non-fluorinated solvent (e.g., methanol/water). The desired fluorous product is then eluted with a fluorinated solvent (e.g., perfluorohexane).
-
-
Volatility: Some smaller perfluoroalkylated products can be volatile.
-
Solution: Use caution when removing solvent under reduced pressure. Employing a cold trap and avoiding excessive heating of the rotovap bath can prevent product loss.
-
-
Standard Chromatography: If using traditional silica gel chromatography, the choice of eluent is critical.
-
Solution: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A gradual gradient elution may be necessary to achieve good separation.
-
Quantitative Data
Table 1: Reaction Conditions for Perfluoroalkylation of Arenes with this compound
| Substrate | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | Ni(MeCN)2(C3F7)2 | MeCN | RT | 12 | 74 | [5] |
| Indole | [Cu(bcp)DPEPhos]PF6 | DMA | RT | 24 | 85 | [4] |
| 2-Aminothiazole | Na2S2O4 | DMSO/H2O | 60 | 12 | 80 | [2] |
| Anisole | Benzoyl Peroxide | Acetic Acid | 80 | 6 | 65 | [1] |
Note: The yields are for the corresponding perfluoroalkylated products, which may not exclusively be from this compound but are indicative of similar perfluoroalkylation reactions.
Experimental Protocols
Detailed Protocol for Photochemical Perfluoroalkylation of an Arene
This protocol is a representative example for the perfluoroalkylation of an electron-rich arene.
-
Reaction Setup:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the arene (1.0 mmol, 1.0 equiv) and a suitable catalyst or initiator if required (e.g., a photocatalyst, see Table 1).
-
The tube is sealed with a rubber septum and purged with an inert gas (argon or nitrogen) for 15 minutes.
-
Using a gas-tight syringe, add degassed anhydrous solvent (e.g., acetonitrile, 5 mL).
-
Add this compound (1.5 mmol, 1.5 equiv) via syringe.
-
If a base is required, add it at this stage (e.g., KOAc, 2.0 equiv).
-
-
Reaction Execution:
-
Place the Schlenk tube in a photochemical reactor equipped with a cooling fan to maintain room temperature.[10]
-
Position the light source (e.g., a 26W compact fluorescent lamp or a blue LED strip) approximately 5-10 cm from the reaction vessel.
-
Stir the reaction mixture vigorously and irradiate for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, remove the light source and allow the reaction to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to remove any remaining iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure, being mindful of the product's potential volatility.
-
Purify the crude product by flash column chromatography on silica gel or by fluorous solid-phase extraction.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical photochemical perfluoroalkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Direct Perfluoroalkylation of C-H Bonds in (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoinduced, copper-catalysed direct perfluoroalkylation of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions with 2-Iodononafluorobutane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 2-Iodononafluorobutane (C₄F₉I) in chemical reactions. The focus is on improving regioselectivity in various reaction types.
Frequently Asked Questions (FAQs)
Q1: My perfluoroalkylation reaction with this compound is giving a mixture of regioisomers. What are the key factors influencing regioselectivity?
A1: Regioselectivity in reactions involving this compound is primarily dictated by the reaction mechanism. Key factors include:
-
Radical Stability: In radical addition reactions to unsaturated bonds (alkenes and alkynes), the electrophilic nonafluorobutyl radical (C₄F₉•) will preferentially add to the carbon atom that results in the more stable radical intermediate. For instance, with styrenes, the radical will add to the less substituted carbon to form a more stable benzylic radical.
-
Steric Hindrance: The bulky nonafluorobutyl group can be influenced by sterically hindered sites on the substrate. The approach of the radical may be favored at the less sterically encumbered position.
-
Electronic Effects: The electron-withdrawing or donating nature of substituents on the substrate plays a crucial role. The electrophilic C₄F₉• radical reacts more readily with electron-rich C=C double bonds.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, particularly with palladium, the choice of catalyst and ligands is critical in directing the regioselectivity of C-H functionalization. Ligands can influence the steric and electronic environment of the metal center, thereby controlling the site of perfluoroalkylation.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, which can in turn affect the regiochemical outcome of the reaction.
Q2: I am observing low yields in my photocatalytic perfluoroalkylation. What are some common causes and solutions?
A2: Low yields in photocatalytic reactions with this compound can stem from several issues:
-
Insufficient Light Penetration: Ensure your reaction vessel allows for efficient irradiation of the entire reaction mixture. For larger scale reactions, consider using a continuous-flow reactor to improve light penetration.
-
Inappropriate Wavelength: The choice of light source and its emission wavelength should be matched to the absorption spectrum of the photocatalyst or the electron donor-acceptor (EDA) complex.
-
Catalyst Degradation: The photocatalyst may degrade over the course of the reaction. Ensure you are using the recommended catalyst loading and consider if the reaction conditions (e.g., solvent, additives) are compatible with the catalyst's stability.
-
Presence of Quenchers: Oxygen can act as a radical quencher. Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Other species in the reaction mixture could also quench the excited state of the photocatalyst.
-
Side Reactions: Undesired side reactions can consume starting materials or the desired product. See the troubleshooting guide below for more details on common side reactions.
Q3: How can I favor a specific regioisomer in the palladium-catalyzed C-H perfluoroalkylation of a heterocycle?
A3: Achieving high regioselectivity in palladium-catalyzed C-H perfluoroalkylation often relies on the use of directing groups. A directing group on your heterocyclic substrate can coordinate to the palladium catalyst, positioning it to activate a specific C-H bond. For example, in the case of indoles, a removable directing group at the C3 position can facilitate selective C4-perfluoroalkylation.[1] Without a directing group, the inherent electronic properties of the heterocycle will often dictate the position of functionalization, which may not be the desired outcome. The choice of ligands on the palladium catalyst can also influence regioselectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity in Radical Addition to Alkenes/Alkynes | - Formation of multiple, similarly stable radical intermediates.- Competing reaction pathways (e.g., ionic vs. radical addition).- Steric hindrance is not sufficiently differentiating between reactive sites. | - Modify the electronic properties of the substrate with different substituents.- Ensure conditions strongly favor a radical mechanism (e.g., use of a radical initiator, photolysis, exclusion of protic acids).- For internal alkenes, which are less reactive, consider increasing the reaction time or temperature. |
| Formation of Side Products (e.g., C₄F₉H, dimers) | - Presence of a hydrogen atom source that can be abstracted by the C₄F₉• radical.- High concentration of the C₄F₉• radical leading to dimerization. | - Use aprotic, anhydrous solvents.- Ensure all reagents are free of water and other protic impurities.- Control the rate of radical generation (e.g., by adjusting light intensity in photocatalytic reactions or initiator concentration). |
| Low Yield in Palladium-Catalyzed Perfluoroalkylation | - Catalyst deactivation or inhibition.- Poor solubility of reagents.- Inefficient reductive elimination from the Pd(IV) intermediate. | - Screen different palladium catalysts and ligands.- Ensure anhydrous and inert reaction conditions.- Use a co-solvent to improve the solubility of all reaction components.- Consider additives that can promote reductive elimination. |
| Reaction Fails to Initiate | - Inefficient generation of the C₄F₉• radical.- Inactive catalyst. | - In photocatalytic reactions, check the light source, wavelength, and catalyst integrity.- For radical reactions initiated by other means, verify the quality of the initiator.- In palladium-catalyzed reactions, ensure the catalyst is active and not poisoned. |
Data Presentation
Table 1: Regioselectivity in the Radical Addition of this compound to Unsymmetrical Alkenes
| Alkene | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) | Yield (%) | Reference |
| Acrylonitrile | H₂O, UV irradiation | 3,3,4,4,5,5,6,6,6-Nonafluoro-2-(iodomethyl)hexanenitrile | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodo-3-methylheptanenitrile | 88:12 | 66 (combined) | |
| Crotononitrile | H₂O, UV irradiation | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodo-3-methylheptanenitrile | 3,3,4,4,5,5,6,6,6-Nonafluoro-2-(1-iodoethyl)hexanenitrile | 97:3 | 58 (combined) |
Table 2: Comparison of Catalytic Methods for Perfluoroalkylation of Heterocycles with this compound
| Heterocycle | Method | Catalyst/Conditions | Product (Position of C₄F₉) | Yield (%) | Reference |
| Indole | Palladium-catalyzed C-H activation | Pd(OAc)₂, Ag₂CO₃, TFA | C2-perfluoroalkylated indole | up to 95 | |
| 2-Methylindole | Photocatalytic (EDA complex) | Visible light, TEEDA | C3-perfluoroalkylated indole | Varies with wavelength | |
| Caffeine | Photocatalytic (Halogen bonding complex) | Visible light, DTHQ, STAB, NaHCO₃ | C8-perfluoroalkylated caffeine | 65 | [2] |
Experimental Protocols
Protocol 1: Photocatalytic Radical Addition of this compound to an Alkene
This protocol is a general procedure for the photocatalytic radical addition of this compound to a terminal alkene using a ruthenium-based photocatalyst.
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the alkene (1.0 equiv) and fac-Ir(ppy)₃ (1-2 mol%).
-
Seal the vessel and degas the system by subjecting it to three cycles of vacuum and backfilling with an inert gas.
-
Add anhydrous acetonitrile via syringe.
-
Add this compound (1.5 equiv) via syringe.
-
Place the reaction vessel in front of a blue LED light source and begin vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the light source and quench the reaction by opening it to the air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired perfluoroalkylated product.
Protocol 2: Palladium-Catalyzed C2-Regioselective Perfluoroalkylation of Indole
This protocol describes a method for the C2-selective perfluoroalkylation of N-H free indoles.
Materials:
-
Indole (1.0 equiv)
-
This compound (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Trifluoroacetic acid (TFA) (3.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean, dry Schlenk tube, add indole (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DCE via syringe.
-
Add this compound (2.0 equiv) via syringe.
-
Add trifluoroacetic acid (3.0 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C2-perfluoroalkylated indole.
Mandatory Visualizations
Caption: Experimental workflow for a typical radical addition of this compound.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
Scalability challenges of using 2-Iodononafluorobutane in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Iodononafluorobutane in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: Scaling up syntheses with this compound presents several key challenges:
-
Cost-Effectiveness: Iodinated compounds are generally more expensive than their brominated or chlorinated analogs, which can significantly impact the economic viability of a large-scale synthesis.[1]
-
By-product Formation: At larger scales, the formation of even minor by-products can become a significant issue, complicating purification and reducing overall yield.
-
Purification: The removal of impurities and by-products from perfluoroalkylated compounds can be complex and require specialized techniques.
-
Thermal Management: Perfluoroalkylation reactions can be exothermic, and managing heat dissipation is critical at scale to prevent runaway reactions and ensure product consistency.
-
Safety and Handling: Handling large quantities of this compound requires stringent safety protocols and specialized equipment to manage potential hazards.
Q2: What are common by-products in reactions with this compound?
A2: By-product formation is highly dependent on the specific reaction conditions and substrates. However, some general classes of by-products observed in perfluoroalkylation reactions include:
-
Homocoupling Products: Formation of dimers from the starting materials.
-
Reduction Products: Reduction of the C-I bond to a C-H bond.
-
Side Reactions with Solvents or Reagents: The reactive nature of intermediates can lead to undesired reactions with the solvent or other reagents present in the reaction mixture. For instance, in some perfluoroalkylation reactions, the formation of iodobenzene as a by-product has been observed, which can then undergo further reactions.[2]
Q3: How can I minimize by-product formation?
A3: To minimize by-products, consider the following:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, concentration, and reaction time.
-
Control Stoichiometry: Precise control over the stoichiometry of reactants is crucial.
-
Choice of Solvent and Reagents: Select solvents and reagents that are less likely to participate in side reactions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric components.
Q4: What are the recommended methods for purifying products synthesized using this compound on a larger scale?
A4: Purification of perfluoroalkylated compounds at an industrial scale can be challenging.[3] Common techniques that can be adapted for larger scales include:
-
Fractional Distillation: Effective for separating products with different boiling points.
-
Crystallization: A widely used technique for purifying solid compounds.[3]
-
Chromatography: While often used at the lab scale, continuous chromatography systems can be implemented for industrial-scale purification.[3]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities.
-
Membrane Filtration: This can be a mild and effective method for separating certain mixtures.[3]
Q5: What are the key safety precautions for handling large quantities of this compound?
A5: When handling large quantities of this compound, it is imperative to adhere to strict safety protocols:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood. For larger quantities, dedicated, engineered ventilation systems are necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and protective clothing.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[4][5]
-
Static Discharge: Take precautionary measures against static discharge.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[6]
-
Spill Response: Have a spill response plan and appropriate materials readily available.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective reaction conditions | - Re-evaluate and optimize temperature, pressure, and reaction time.- Ensure all reagents are pure and dry. |
| Decomposition of starting material or product | - Monitor the reaction closely for signs of degradation.- Consider milder reaction conditions. | |
| Competing side reactions | - Analyze the crude reaction mixture to identify by-products.- Adjust stoichiometry or add a scavenger for reactive intermediates. | |
| Difficult Product Isolation and Purification | Formation of hard-to-remove by-products | - Identify the by-products using analytical techniques (e.g., GC-MS, NMR).- Develop a specific purification strategy, such as a specialized distillation, crystallization, or chromatographic method. |
| Product is an oil or difficult to crystallize | - Attempt co-distillation with a high-boiling solvent.- Screen a wide range of solvents for crystallization. | |
| Inconsistent Results Upon Scale-Up | Poor heat transfer | - Ensure efficient stirring and use a reactor with adequate heat exchange capacity.- Consider a semi-batch or continuous flow process for better thermal control. |
| Mass transfer limitations | - Improve mixing efficiency.- In heterogeneous reactions, consider the use of a phase-transfer catalyst. | |
| Changes in impurity profile | - Analyze raw materials to ensure consistent quality.- Evaluate the impact of longer reaction times or higher temperatures on by-product formation. |
Data Presentation
Table 1: Cost Comparison of Halogenated Starting Materials
The choice of halogenated starting material can significantly impact the cost of a synthesis, especially at scale. Iodinated compounds are generally more reactive but also more expensive than their brominated counterparts.[1]
| Compound Type | Representative Aryl Iodide | Price (USD/mmol) | Representative Aryl Bromide | Price (USD/mmol) |
| Simple Aromatic | Iodobenzene | ~0.50 | Bromobenzene | ~0.10 |
| Heterocyclic | 2-Iodopyridine | ~2.50 | 2-Bromopyridine | ~0.20 |
| Substituted Aromatic | 4-Iodoanisole | ~1.20 | 4-Bromoanisole | ~0.15 |
*Prices are estimates based on catalog listings from major chemical suppliers and are subject to change. They are intended for comparative purposes only.
Experimental Protocols
General Procedure for a Radical Perfluoroalkylation Reaction
This is a general guideline and must be adapted for specific substrates and reaction conditions.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen or argon inlet.
-
Reagent Addition: Charge the flask with the substrate and a suitable solvent under an inert atmosphere.
-
Initiator and this compound Addition: Add the radical initiator (e.g., AIBN, dibenzoyl peroxide) to the reaction mixture. Subsequently, add this compound dropwise at the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction if necessary. The work-up procedure will depend on the nature of the product and may involve extraction, washing with aqueous solutions, and drying of the organic phase.
-
Purification: Purify the crude product by the most suitable method, such as distillation, crystallization, or column chromatography.
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues in syntheses using this compound.
Caption: A generalized workflow for chemical synthesis involving this compound.
References
Technical Support Center: Managing 2-Iodononafluorobutane Volatility
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the volatility of 2-Iodononafluorobutane during experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that contribute to its volatility?
A1: this compound is a volatile compound primarily due to its low boiling point and relatively high vapor pressure. These properties mean it can easily evaporate at room temperature, leading to potential loss of sample and inaccurate experimental results.
Data Presentation: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄F₉I |
| Molecular Weight | 345.93 g/mol |
| Boiling Point | 65-67 °C |
| Density | 2.095 g/cm³ |
| Vapor Pressure | High (specific value not readily available, but implied by low boiling point) |
| Sensitivity | Light sensitive |
Q2: How should I properly store this compound to minimize evaporative loss?
A2: To minimize evaporation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1] The container should be tightly sealed. Given its light sensitivity, storage in a dark place or in an amber-colored vial is also recommended.[1] For extra-volatile compounds, storing at a low temperature, such as in a refrigerator, is a good practice.
Q3: What are the primary safety concerns when handling a volatile compound like this compound?
A3: The primary safety concerns are inhalation of vapors and the risk of fire or explosion due to its flammable nature.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the accumulation of flammable vapors.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.
Troubleshooting Guide: Minimizing Analyte Loss During Experiments
This guide addresses common issues related to the volatility of this compound and provides solutions to prevent analyte loss.
| Problem | Potential Cause | Recommended Solution(s) |
| Low reaction yield or inconsistent results | Evaporation of this compound during the reaction, especially at elevated temperatures. | - Use a condenser, such as a Vigreaux condenser, to reflux the compound. - For reactions requiring higher temperatures, consider using a sealed-tube apparatus. - If possible, run the reaction at a lower temperature for a longer duration. |
| Loss of sample during solvent removal | Co-evaporation of this compound with the solvent, especially under high vacuum. | - Avoid using a high vacuum line for solvent removal. - Use a rotary evaporator with reduced vacuum strength. - Consider distillation at atmospheric pressure if the solvent has a significantly lower boiling point than this compound. - Employ a cold trap to recover any volatilized compound.[3][4] |
| Inaccurate quantification in analytical methods (e.g., GC-MS) | Loss of analyte during sample preparation and injection. | - Minimize the time the sample is exposed to the open air.[2] - Use automated liquid handling systems for precise and rapid dispensing.[2] - Employ analytical techniques designed for volatile compounds, such as headspace GC-MS, which require minimal sample preparation.[5] - Keep sample vials tightly capped and cool before analysis. |
| Cross-contamination of other experiments | Diffusion of volatile this compound vapors through the lab or inert gas lines. | - Handle the compound in a dedicated fume hood.[2] - When using an inert gas line, remove other sensitive experiments from the line and purge the line with inert gas after use. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
Objective: To safely handle and dispense this compound while minimizing evaporative loss.
Materials:
-
This compound
-
Gas-tight syringe
-
Septum-sealed vial
-
Fume hood
-
Appropriate PPE (gloves, safety glasses, lab coat)
Methodology:
-
Ensure all work is conducted within a properly functioning fume hood.
-
Allow the this compound container to equilibrate to room temperature if it was stored at a lower temperature to prevent condensation.
-
Instead of opening the container to the atmosphere, use a gas-tight syringe to pierce the septum of the sealed vial and withdraw the desired volume.
-
Dispense the liquid directly into the reaction vessel, also preferably sealed with a septum.
-
Immediately cap and seal the original container and store it under the recommended conditions.
-
Clean the syringe promptly.
Protocol 2: Solvent Removal from a Reaction Mixture Containing this compound
Objective: To remove a solvent from a reaction mixture without significant loss of the more volatile this compound.
Materials:
-
Reaction mixture containing this compound
-
Rotary evaporator
-
Cold trap (e.g., with dry ice/acetone slurry or a cryocooler)
-
Vacuum pump with a pressure controller
Methodology:
-
Set up the rotary evaporator with a cold trap between the evaporation flask and the vacuum pump.
-
Cool the cold trap to a temperature significantly below the boiling point of this compound (e.g., -78°C with a dry ice/acetone slurry).[4]
-
Place the reaction mixture in the evaporation flask.
-
Begin rotation of the flask.
-
Gradually and carefully apply a reduced vacuum. Avoid a sudden drop in pressure which can cause bumping and rapid volatilization.
-
Slightly warm the water bath to facilitate the evaporation of the solvent, but keep the temperature well below the boiling point of this compound.
-
Once the solvent is removed, slowly release the vacuum.
-
Check the cold trap for any condensed this compound, which can be recovered if necessary.
Visualizations
References
Validation & Comparative
A Comparative Guide to 19F NMR Analysis for Confirming 2-Iodononafluorobutane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis and confirmation of reaction products derived from 2-iodononafluorobutane. Due to its high sensitivity and the large chemical shift dispersion of the 19F nucleus, 19F NMR is an exceptionally powerful tool for characterizing organofluorine compounds, offering unambiguous structural elucidation and quantitative analysis.[1][2][3]
Introduction to 19F NMR in Organofluorine Chemistry
The fluorine-19 nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, making it highly amenable to NMR spectroscopy.[3] The chemical shifts in 19F NMR are highly sensitive to the local electronic environment, resulting in a wide spectral dispersion that minimizes signal overlap, a common challenge in 1H NMR.[2] This characteristic is particularly advantageous when analyzing complex reaction mixtures containing structurally similar fluorinated compounds.
This compound is a versatile building block in organofluorine synthesis. Its reactions, typically involving radical additions or the formation of organometallic intermediates, can lead to a variety of products. Confirming the identity and purity of these products is crucial for subsequent applications in drug discovery and materials science.
Comparative Analysis of 19F NMR Data
The 19F NMR spectrum of a given fluorinated compound provides a unique fingerprint based on the chemical shifts (δ) and spin-spin coupling constants (J) of the fluorine nuclei. By comparing the spectra of the starting material, this compound, with those of the reaction products, one can unequivocally identify the newly formed compounds.
Below is a comparative table of expected 19F NMR data for this compound and its potential reaction products. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | Structure | Fluorine Environment | Expected Chemical Shift (δ, ppm vs. CFCl3) | Expected Multiplicity & Coupling Constants (J, Hz) |
| This compound | CF3CF(I)CF2CF3 | CF3 -CH(I)- | ~ -73 | d, 3JFF ≈ 8 Hz |
| -CF(I)- | ~ -180 | m | ||
| -CF2 - | ~ -115 | m | ||
| -CF3 | ~ -82 | t, 3JFF ≈ 9 Hz | ||
| 2-Hydridononafluorobutane | CF3CF(H)CF2CF3 | CF3 -CH(H)- | ~ -76 | d, 3JFF ≈ 7 Hz |
| -CF(H)- | ~ -205 | dm, 2JHF ≈ 45 Hz | ||
| -CF2 - | ~ -125 | m | ||
| -CF3 | ~ -81 | t, 3JFF ≈ 9 Hz | ||
| Perfluoro-2-butene | CF3CF=CFCF3 | CF3 -CF= | ~ -65 | d, 3JFF ≈ 7 Hz (trans), ~2 Hz (cis) |
| (mixture of E/Z isomers) | =CF - | ~ -155 | q, 3JFF ≈ 7 Hz (trans), ~135 Hz (cis) |
Note: The data presented above are estimations based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.
Alternative Analytical Techniques
While 19F NMR is the premier technique for this analysis, other methods can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile products and providing information on molecular weight and fragmentation patterns. However, it may not distinguish between isomers as effectively as NMR.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the separation and quantification of less volatile or thermally labile products. Coupling with MS enhances identification capabilities.
Compared to these alternatives, 19F NMR offers more detailed structural information in a non-destructive manner and can be used for direct quantitative analysis of crude reaction mixtures.
Experimental Protocols
19F NMR Spectroscopy
A detailed protocol for acquiring high-quality 19F NMR spectra is crucial for accurate analysis.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the crude reaction mixture or purified product.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, acetone-d6).
- Add a known amount of an internal standard with a well-defined 19F resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
- Tune and match the probe for the 19F frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to obtain optimal resolution.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zgfhigqn' on Bruker instruments for inverse-gated proton decoupling to ensure accurate integration).
- Spectral Width: Set a wide spectral width (e.g., 250 ppm) to ensure all fluorine signals are captured.
- Transmitter Offset: Center the transmitter frequency in the expected region of the 19F signals.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the fluorine nuclei of interest for quantitative analysis (a value of 10-30 seconds is often sufficient).
- Number of Scans: Adjust based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase the spectrum carefully.
- Apply a baseline correction.
- Reference the spectrum to the internal standard or an external reference (e.g., CFCl3 at 0 ppm).
- Integrate the signals for quantitative analysis.
Visualizing the Workflow
The logical flow from a chemical reaction to the final analysis can be visualized to better understand the process.
This diagram illustrates the progression from the initial reaction of this compound to the definitive structural confirmation of the products using 19F NMR spectroscopy. Each stage is critical for obtaining reliable and reproducible results in the development of new fluorinated molecules.
References
A Comparative Guide to Perfluoroalkylation: Exploring Alternatives to 2-Iodononafluorobutane
For researchers, scientists, and drug development professionals seeking to incorporate the valuable nonafluorobutyl (C4F9) group into organic molecules, this guide offers a comparative overview of modern synthetic methods that bypass the traditional reliance on 2-iodononafluorobutane. We delve into radical, nucleophilic, and electrophilic strategies, presenting key performance data, detailed experimental protocols, and mechanistic insights to inform your selection of the optimal perfluoroalkylation technique.
The introduction of perfluoroalkyl chains, such as the nonafluorobutyl moiety, can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. While perfluoroalkyl iodides have long served as the workhorse for generating perfluoroalkyl radicals, a diverse array of alternative reagents and methodologies has emerged, offering milder reaction conditions, broader substrate scope, and unique reactivity profiles. This guide provides a direct comparison of four prominent alternative approaches: photocatalytic radical perfluoroalkylation, nucleophilic perfluoroalkylation using perfluoroalkyl sulfones, electrophilic perfluoroalkylation with Togni-type reagents, and a novel metal-free radical method employing α-(perfluoroalkylsulfonyl)propiophenones.
Comparative Performance of Perfluoroalkylation Methods
The following table summarizes the key features and performance of the selected alternative perfluoroalkylation methods. The data presented is a synthesis of reported yields for representative substrates to facilitate a comparative understanding. It is important to note that optimal conditions and yields are highly substrate-dependent.
| Method | Reagent(s) | Typical Substrate | Product | Yield (%) | Reaction Time (h) | Temp. (°C) | Key Advantages |
| Photocatalytic Radical | C4F9I, [Ru(bpy)3]Cl2 | N-Aryl Acrylamide | β-perfluorobutyl-N-aryl amide | ~85%[1] | 12-24 | RT | Mild conditions, high functional group tolerance.[1] |
| Nucleophilic | PhSO2C2F5, t-BuOK | Benzaldehyde | α-pentafluoroethyl benzyl alcohol | up to 99%[2] | Not specified | -78 | Excellent for carbonyls and imines, high yields.[2] |
| Electrophilic (Togni) | C3F7-Togni Reagent | 1,3,5-Trimethoxybenzene | 1-Heptafluoropropyl-2,4,6-trimethoxybenzene | 74%[3][4] | 24 | RT | Commercially available reagents, broad scope.[3][4] |
| Photocleavable Radical | α-(C4F9SO2)propiophenone | 1,3,5-Trimethoxybenzene | 1-Nonafluorobutyl-2,4,6-trimethoxybenzene | 97% | 6 | >280 nm UV | Metal-free, redox-neutral. |
Detailed Experimental Protocols
Photocatalytic Radical Perfluoroalkylation of N-Aryl Acrylamide
This protocol describes a typical visible-light-mediated perfluoroalkylation of an alkene, a versatile method for C-C bond formation.[1]
Diagram of the Experimental Workflow:
Caption: Workflow for photocatalytic perfluoroalkylation.
Procedure: To a Schlenk tube are added the N-aryl acrylamide (0.2 mmol, 1.0 equiv), the corresponding perfluoroalkyl iodide (0.3 mmol, 1.5 equiv), and [Ru(bpy)3]Cl2·6H2O (0.004 mmol, 2 mol%). The tube is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Degassed acetonitrile (2.0 mL) is added via syringe. The reaction mixture is then irradiated with a blue LED light source with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, concentrated, and the residue is purified by column chromatography to afford the desired product.[1]
Nucleophilic Perfluoroalkylation of Benzaldehyde using a Perfluoroalkyl Sulfone
This method provides an efficient route to perfluoroalkylated alcohols from carbonyl compounds.[2]
Diagram of the Reaction Pathway:
Caption: Nucleophilic addition of a perfluoroalkyl anion.
Procedure: To a solution of pentafluoroethyl phenyl sulfone (1.0 equiv) in dry THF at -78 °C is added a solution of potassium tert-butoxide (t-BuOK, excess) in THF. The mixture is stirred for a short period, after which the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[2]
Electrophilic Perfluoroalkylation of an Arene with a Togni Reagent
This protocol illustrates the functionalization of an electron-rich arene using a hypervalent iodine reagent.[3][4]
Diagram of the Catalytic Cycle:
Caption: Proposed nickel-catalyzed perfluoroalkylation cycle.
Procedure: In a nitrogen-filled glovebox, the arene substrate (1.0 equiv), the perfluoroalkyl-Togni reagent (1.0 equiv), and the nickel precatalyst (10 mol%) are combined in a vial with DMSO as the solvent. The reaction mixture is stirred at room temperature for 24 hours. The yield is determined by 19F NMR spectroscopy using an internal standard. For isolation, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[3][4]
Metal-Free Radical Perfluoroalkylation using an α-(Perfluoroalkylsulfonyl)propiophenone
This method offers a metal-free and redox-neutral approach to generate perfluoroalkyl radicals under photochemical conditions.
Diagram of the Radical Generation and Reaction:
Caption: Photochemical generation of C4F9 radical.
Procedure: In a quartz reaction vessel, the α-(perfluoroalkylsulfonyl)propiophenone reagent (1.0 equiv) and the aromatic substrate (2.0 equiv) are dissolved in a suitable solvent such as acetonitrile. The solution is degassed with an inert gas for 15-20 minutes. The reaction mixture is then irradiated with a compact fluorescent lamp (23 W, >280 nm) with vigorous stirring at room temperature. The reaction progress is monitored by GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the perfluoroalkylated aromatic compound.
Conclusion
The field of perfluoroalkylation has evolved significantly, offering a range of powerful alternatives to traditional methods that rely on reagents like this compound. The choice of the most suitable method will depend on the specific substrate, desired functional group tolerance, and available laboratory equipment. Photocatalytic methods offer exceptional mildness, while nucleophilic approaches provide high efficiency for carbonyl compounds. Electrophilic Togni reagents are versatile and commercially available, and emerging photocleavable reagents present a promising metal-free and redox-neutral strategy. By understanding the comparative advantages and experimental nuances of these methodologies, researchers can more effectively harness the unique benefits of perfluoroalkylation in the development of novel molecules with enhanced properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-Iodononafluorobutane Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated compounds, the accurate analysis of reaction mixtures is paramount. This guide provides a detailed comparison of analytical methodologies for 2-Iodononafluorobutane, a key intermediate in various synthetic pathways. We focus on a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol and compare its performance with alternative techniques, supported by experimental data.
GC-MS: The Preferred Method for Volatile Fluorinated Compounds
GC-MS is a powerful and highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] Its high separation efficiency and sensitive detection make it ideal for identifying and quantifying the target compound in complex reaction matrices.
Experimental Protocol: GC-MS Analysis of this compound Reaction Mixtures
This protocol is designed for the routine analysis of this compound synthesis reaction mixtures.
1. Sample Preparation:
-
Objective: To prepare a representative sample of the reaction mixture that is compatible with the GC-MS system.
-
Procedure:
-
Quench the reaction using a suitable reagent if necessary.
-
Extract the organic components. A common procedure involves diluting an aliquot of the reaction mixture (e.g., 100 µL) in a volatile organic solvent such as ethyl acetate or dichloromethane (e.g., 900 µL).
-
If the reaction mixture contains solid particles, centrifuge the sample and take an aliquot from the supernatant.
-
For trace analysis or complex matrices, Headspace-Solid Phase Microextraction (HS-SPME) is recommended to concentrate the volatile analytes and minimize matrix effects.[3]
-
Add an appropriate internal standard (e.g., a fluorinated compound not present in the sample) for accurate quantification.
-
2. GC-MS Instrumentation and Parameters:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for enhanced selectivity) is required.
-
Typical GC-MS Parameters: The following table outlines a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and the exact composition of the reaction mixture.
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) to handle potentially high concentrations |
| Oven Program | Initial temperature: 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-500 |
3. Data Analysis:
-
Identification: The identification of this compound is confirmed by its retention time and the fragmentation pattern in its mass spectrum. The expected molecular ion peak would be at m/z 446. Key fragment ions would arise from the loss of an iodine atom (m/z 319) and various perfluorinated alkyl fragments.
-
Quantification: The concentration of this compound is determined by integrating the area of a characteristic ion peak and comparing it to a calibration curve prepared with standards of known concentrations.
Workflow for GC-MS Analysis
Caption: Experimental workflow for the GC-MS analysis of this compound reaction mixtures.
Comparison of Analytical Techniques
While GC-MS is highly recommended, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific analytical need, available instrumentation, and the nature of the sample matrix.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS compared to High-Performance Liquid Chromatography (HPLC) for the analysis of volatile perfluoroalkyl iodides.
| Parameter | GC-MS | HPLC-MS |
| Applicability | Excellent for volatile & semi-volatile compounds | Suitable for a wider range of polarities, less ideal for highly volatile compounds |
| Sensitivity (LOD) | Low ng/L to pg/L range[3] | pg to ng injected[5] |
| Selectivity | High, especially with MS/MS | High, especially with MS/MS |
| Sample Throughput | Moderate to High | Moderate |
| Matrix Effects | Can be significant, often mitigated by HS-SPME | Can be significant (ion suppression/enhancement) |
| Cost | Generally lower than HPLC-MS | Generally higher than GC-MS |
Qualitative and Quantitative Capabilities
| Feature | GC-MS | ¹⁹F NMR |
| Identification | Based on retention time and mass spectral library matching | Based on chemical shift and coupling constants, provides structural information |
| Quantification | Requires calibration with a certified standard | Can provide absolute quantification (qNMR) against an internal standard without a specific analyte standard |
| Sensitivity | Very high | Lower than GC-MS |
| Analysis Time | ~20-40 minutes per sample | ~15 minutes for a basic purity assessment |
| Impurity Detection | Excellent for volatile impurities and isomers | Excellent for structural isomers |
Logical Relationship of Analytical Choices
The selection of an analytical technique is a critical decision in the research and development workflow. The following diagram illustrates the logical considerations for choosing between GC-MS and alternative methods for analyzing this compound reaction mixtures.
Caption: Decision tree for selecting an analytical method for this compound analysis.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. amptechfl.com [amptechfl.com]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three types of mass spectrometers for HPLC/MS analysis of perfluoroalkylated substances and fluorotelomer alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stereochemistry in 2-Iodononafluorobutane Addition Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, controlling the three-dimensional arrangement of atoms in a molecule is paramount. The addition of fluorinated groups, in particular, can significantly alter a compound's biological activity. This guide provides a comparative analysis of the stereochemical outcomes in the addition reactions of 2-iodononafluorobutane to alkenes, offering insights into reaction mechanisms, alternative reagents, and experimental considerations.
The introduction of a nonafluorobutyl group can dramatically influence the lipophilicity, metabolic stability, and binding affinity of drug candidates. This compound, a secondary perfluoroalkyl iodide, presents unique stereochemical challenges and opportunities in addition reactions compared to its linear counterpart, 1-iodononafluorobutane. The steric bulk and electronic effects of the secondary perfluoroalkyl radical intermediate play a crucial role in dictating the stereoselectivity of the reaction.
Comparison of Stereoselectivity in Perfluoroalkyl Iodide Additions
The stereochemical outcome of the addition of perfluoroalkyl iodides to alkenes is typically investigated by employing chiral alkenes or by using chiral auxiliaries attached to the alkene. The diastereoselectivity of these reactions provides a quantitative measure of the facial selectivity of the radical addition.
While specific quantitative data for the diastereoselective addition of this compound is not extensively available in the reviewed literature, we can infer its likely performance based on studies of similar primary and secondary perfluoroalkyl iodides. Generally, the addition of perfluoroalkyl radicals to alkenes proceeds via a radical chain mechanism, and the stereocontrol is often moderate without the use of directing groups.
For comparison, consider the photoinduced addition of perfluoroalkyl iodides to chiral N-acryloyl-2,10-camphorsultam, a well-established system for evaluating diastereoselectivity in radical additions.
| Reagent | Alkene | Diastereomeric Ratio (dr) | Reference |
| Perfluorohexyl Iodide | N-acryloyl-2,10-camphorsultam | 77:23 | [1] |
| This compound | N-acryloyl-2,10-camphorsultam | Data not available | |
| 1-Iodononafluorobutane | N-acryloyl-2,10-camphorsultam | Data not available |
The greater steric hindrance of the secondary 2-nonafluorobutyl radical compared to a primary perfluoroalkyl radical is expected to influence the diastereoselectivity. The approach of the radical to the chiral alkene will be more sensitive to the steric environment, potentially leading to higher diastereoselectivity. However, competing electronic effects can also play a role.
Alternative Strategies for Stereocontrolled Perfluoroalkylation
Given the challenges in achieving high stereoselectivity in direct radical additions, several alternative strategies have been developed:
-
Chiral Auxiliaries: As demonstrated with N-acryloyl-2,10-camphorsultam, the use of a chiral auxiliary covalently bound to the alkene can effectively control the facial selectivity of the radical attack. The auxiliary shields one face of the double bond, forcing the incoming radical to add to the less hindered face.
-
Chiral Lewis Acids: Chiral Lewis acids can coordinate to the alkene or the perfluoroalkyl iodide, creating a chiral environment that can bias the trajectory of the radical addition.
-
Substrate Control: Incorporating a chiral center into the alkene substrate itself can direct the addition of the perfluoroalkyl radical. The existing stereocenter can influence the conformation of the transition state, favoring the formation of one diastereomer over the other.
Experimental Protocols
A general experimental protocol for the photoinitiated radical addition of a perfluoroalkyl iodide to an alkene bearing a chiral auxiliary is as follows:
Materials:
-
Alkene with chiral auxiliary (e.g., N-acryloyl-2,10-camphorsultam)
-
Perfluoroalkyl iodide (e.g., this compound)
-
Inert solvent (e.g., dichloromethane or acetonitrile)
-
Radical initiator (optional, for thermal initiation, e.g., AIBN)
-
Light source (e.g., UV lamp or visible light source)
Procedure:
-
In a reaction vessel, dissolve the alkene and the perfluoroalkyl iodide in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
If using a thermal initiator, add it to the reaction mixture.
-
Irradiate the reaction mixture with the light source at a controlled temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel to separate the diastereomers.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.
Reaction Mechanism and Stereochemical Rationale
The addition of this compound to an alkene is generally accepted to proceed through a radical chain mechanism. The key steps influencing the stereochemical outcome are initiation, propagation, and termination.
Caption: Radical chain mechanism for the addition of this compound to a chiral alkene.
The stereochemistry of the final product is determined during the radical addition step. The incoming nonafluorobut-2-yl radical will approach the double bond of the chiral alkene from one of two faces (re or si face). The presence of a chiral auxiliary or a nearby stereocenter on the alkene will create a steric and/or electronic bias, favoring addition to one face over the other. This facial selectivity results in the formation of one diastereomeric intermediate radical in excess, which then abstracts an iodine atom to yield the major diastereomeric product.
Logical Workflow for Stereochemical Validation
The process of validating the stereochemistry of these addition reactions follows a logical workflow.
Caption: Workflow for the validation of stereochemistry in addition reactions.
References
A Comparative Guide to the Reactivity of Primary vs. Secondary Perfluoroalkyl Iodides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of primary (R-CF₂-I) and secondary (R₂CF-I) perfluoroalkyl iodides. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document summarizes key experimental data, outlines reaction mechanisms, and provides detailed experimental protocols for representative reactions.
Executive Summary
The reactivity of perfluoroalkyl iodides is fundamentally influenced by the substitution pattern at the carbon atom bonded to iodine. Primary perfluoroalkyl iodides are generally more susceptible to nucleophilic attack via an Sₙ2 mechanism due to reduced steric hindrance. In contrast, the relative stability of the resulting secondary perfluoroalkyl radical can influence the outcomes of radical reactions. This guide will delve into the nuances of these differences, supported by available experimental data.
Data Presentation: Comparative Reactivity
The following tables summarize the key differences in reactivity between primary and secondary perfluoroalkyl iodides based on established chemical principles and available experimental data.
Table 1: Comparison of Nucleophilic Substitution Reactivity
| Feature | Primary Perfluoroalkyl Iodide (e.g., Perfluoro-1-iodopropane) | Secondary Perfluoroalkyl Iodide (e.g., Perfluoro-2-iodopropane) | Rationale |
| Reaction Mechanism | Predominantly Sₙ2 | Sₙ2 is sterically hindered; Sₙ1 is possible but disfavored | The bulky perfluoroalkyl groups around the secondary carbon sterically shield it from backside attack required for an Sₙ2 reaction. |
| Relative Rate of Sₙ2 | Faster | Slower | Reduced steric hindrance allows for easier access of the nucleophile to the electrophilic carbon. |
| Typical Nucleophiles | A wide range of nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻) | Generally requires stronger nucleophiles or harsher reaction conditions. | The higher activation energy for the Sₙ2 reaction on a secondary center necessitates more reactive nucleophiles. |
| Leaving Group Ability | Excellent | Excellent | The carbon-iodine bond is inherently weak and polarizable in both isomers, making the iodide ion a good leaving group. |
Table 2: Comparison of Radical Reaction Reactivity
| Feature | Primary Perfluoroalkyl Iodide | Secondary Perfluoroalkyl Iodide | Rationale |
| C-I Bond Dissociation Energy | Generally slightly higher | Generally slightly lower | The resulting secondary radical is more stable than the primary radical, thus requiring less energy to form. |
| Radical Stability | Primary perfluoroalkyl radical (less stable) | Secondary perfluoroalkyl radical (more stable) | Hyperconjugation and inductive effects from the adjacent C-F bonds stabilize the secondary radical to a greater extent. |
| Atom Transfer Radical Addition (ATRA) Yields | High yields are achievable. | High yields are reported, though potentially more sensitive to substrate. | While the secondary radical is more stable, steric factors can influence the rate of addition to the alkene. |
| Regioselectivity in Alkene Addition | Generally high | High, with the perfluoroalkyl group adding to the less substituted carbon of the double bond.[1] | The bulky perfluoroalkyl radical preferentially attacks the less sterically hindered carbon of the alkene. |
Experimental Protocols
General Protocol for Atom Transfer Radical Addition (ATRA) of Perfluoroalkyl Iodides to Alkenes
This protocol is a generalized procedure based on common methods for initiating radical addition.
Materials:
-
Perfluoroalkyl iodide (primary or secondary)
-
Alkene
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN), benzoyl peroxide)
-
Anhydrous, degassed solvent (e.g., acetonitrile, toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alkene (1.0 eq) and the perfluoroalkyl iodide (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Add the radical initiator (0.1 eq).
-
Seal the vessel and heat the reaction mixture at the appropriate temperature (typically 60-80 °C for AIBN) for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired adduct.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and a general workflow for comparing the reactivity of primary and secondary perfluoroalkyl iodides.
Caption: A logical workflow for the comparative analysis of perfluoroalkyl iodide reactivity.
Caption: Steric hindrance in the Sₙ2 transition state slows the reaction for secondary isomers.
Caption: General mechanism for the Atom Transfer Radical Addition (ATRA) of perfluoroalkyl iodides.
References
The Strategic Selection of Perfluoroalkylation Reagents: A Cost-Benefit Analysis of 2-Iodononafluorobutane
For researchers, scientists, and drug development professionals, the introduction of a perfluoroalkyl chain can be a transformative step in the synthesis of novel compounds with enhanced properties. Among the various reagents available for this purpose, 2-Iodononafluorobutane stands out as a potent, yet often premium, choice. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to inform the strategic selection of the most appropriate perfluoroalkylation agent for your research and development needs.
The decision to employ this compound in a synthetic route is a classic cost-benefit trade-off. While its higher reactivity can lead to more efficient and milder reaction conditions, its cost is a significant factor, particularly in large-scale applications. This guide will dissect these considerations to provide a clear framework for decision-making.
Performance and Cost: A Comparative Overview
The primary advantage of this compound lies in the inherent weakness of the Carbon-Iodine (C-I) bond compared to the Carbon-Bromine (C-Br) bond. This translates to a greater propensity for the formation of the nonafluorobutyl radical, which is the key intermediate in many perfluoroalkylation reactions. This increased reactivity often manifests as higher yields and shorter reaction times, as demonstrated in the comparative data below.
| Feature | This compound | 2-Bromononafluorobutane | Other Perfluoroalkylation Reagents (e.g., Sulfonyl Chlorides) |
| Relative Reactivity | High | Moderate | Variable |
| Typical Reaction Time | Shorter | Significantly Longer | Variable |
| Typical Yield | Good to Excellent | Moderate to Good | Variable |
| Reaction Conditions | Milder (e.g., visible light, lower temperatures) | Often requires harsher conditions | Often requires specific activators/catalysts |
| Estimated Cost per Gram * | ~$1.20 | ~$0.50 - $0.80 (estimated) | Highly Variable |
| Key Advantages | High reactivity, milder conditions | Lower cost | Broader range of reactivity profiles |
| Key Disadvantages | Higher cost | Lower reactivity, longer reaction times | Can generate more byproducts, may require more complex handling |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
One study directly comparing perfluoroalkyl iodides and bromides in a radical addition reaction noted that while perfluoroalkyl bromides are viable precursors, the reactions were "significantly slower," requiring 18 hours for full conversion, compared to the more rapid reactions with the corresponding iodides.
Experimental Protocols: A Case Study in Photocatalytic Perfluoroalkylation
The photocatalytic perfluoroalkylation of heterocycles is a powerful tool in medicinal chemistry. Below is a representative experimental protocol for the perfluoroalkylation of 2-methylindole using a perfluoroalkyl iodide, which can be adapted for this compound.
Reaction: Photocatalytic Perfluoroalkylation of 2-Methylindole
Materials:
-
2-Methylindole
-
This compound
-
Eosin Y (photocatalyst)
-
Cesium Carbonate (Cs₂CO₃) (base)
-
Dimethyl Sulfoxide (DMSO) (solvent)
-
Blue LEDs
Procedure:
-
To a reaction vial, add 2-methylindole (1.0 equiv.), this compound (2.0 equiv.), Cesium Carbonate (1.0 equiv.), and Eosin Y (0.5 mol%).
-
Add DMSO to dissolve the reagents.
-
Seal the vial and place it under blue LED irradiation.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS for completion).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(nonafluorobutan-2-yl)-2-methyl-1H-indole.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and application of this compound, the following diagrams illustrate a typical experimental workflow and a decision-making tree for choosing a perfluoroalkylation reagent.
Safety and Handling Considerations
This compound, like other organoiodides, should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a light-sensitive compound and should be stored accordingly. Safety data indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.
Conclusion
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific priorities of a synthetic project. For high-value applications where yield, reaction time, and mild conditions are paramount, the higher upfront cost of this compound can be justified by a more efficient and robust synthetic route. Conversely, for large-scale production or in situations where cost is the primary driver, exploring less reactive but more economical alternatives like 2-Bromononafluorobutane, coupled with optimization of reaction conditions, may be the more prudent approach. By carefully weighing the factors outlined in this guide, researchers can make an informed decision to best achieve their synthetic goals.
A Comparative Guide to the Environmental Impact of Modern Fluorination Methods
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of imparting profound changes to a compound's biological and physical properties. However, traditional fluorination methods often rely on hazardous reagents and generate significant chemical waste, prompting the development of greener alternatives. This guide provides an objective comparison of the environmental impact of common fluorination strategies, including electrophilic, nucleophilic, and late-stage photoredox methods, supported by experimental data and detailed protocols to aid researchers in selecting more sustainable synthetic routes.
Quantitative Comparison of Fluorination Methods
The environmental impact of a chemical reaction can be quantified using several green chemistry metrics. The following table provides a comparative analysis of representative examples from three major classes of fluorination reactions. The E-Factor (kilograms of waste per kilogram of product) and Process Mass Intensity (PMI, total mass in a process divided by the mass of the product) are key indicators of the waste generated.[1][2]
| Metric | Electrophilic Fluorination (α-Fluorination of a Ketone) | Nucleophilic Aromatic Fluorination (SNAr) | Late-Stage C-H Fluorination (Photoredox Catalysis) |
| Reaction | α-Fluorination of an activated ketone | Substitution of an aryl chloride with KF | Direct C-H fluorination of an aromatic compound |
| Fluorinating Agent | Selectfluor® | Potassium Fluoride (KF) | N-Fluorobenzenesulfonimide (NFSI) |
| Typical Solvent(s) | Acetonitrile, Methanol | DMSO, DMF, Sulfolane | Acetonitrile, Acetone |
| Atom Economy (%) | ~50-60% | ~70-80% | ~60-70% |
| Process Mass Intensity (PMI) | High (~50-100) | Moderate to High (~20-80) | Moderate to High (~30-90) |
| E-Factor | High (~49-99) | Moderate to High (~19-79) | Moderate to High (~29-89) |
| Energy Input | Low to Moderate (often room temp. to mild heating) | High (often requires high temperatures) | Low (Visible light irradiation at room temp.) |
| Reagent Hazards | Selectfluor® is a strong oxidant. | KF is a safe salt, but solvents are toxic. | Photocatalysts can be expensive heavy metals (e.g., Iridium, Ruthenium), though organocatalysts are emerging. NFSI is a stable solid. |
| Waste Profile | Amine byproducts from the fluorinating agent, solvent waste.[3] | Salt byproducts (KCl), high volume of toxic, high-boiling point solvent waste. | Photocatalyst recovery can be challenging, solvent waste. |
Note: The PMI and E-Factor values are estimates based on typical laboratory-scale procedures and will vary depending on the specific substrate, reaction scale, and purification method. Atom economy is calculated based on the stoichiometry of the ideal reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for assessing and implementing new synthesis methods. The following are representative procedures for the three classes of fluorination reactions discussed.
Protocol 1: Electrophilic α-Fluorination of a Ketone using Selectfluor®
This protocol describes the direct α-fluorination of an activated ketone.[4][5]
Materials:
-
Ketone substrate (e.g., a 1,3-dicarbonyl compound) (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Acetonitrile (solvent)
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask, add the ketone substrate and acetonitrile.
-
Stir the mixture at room temperature until the substrate is fully dissolved.
-
Add Selectfluor® in one portion to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure α-fluoroketone.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of an Aryl Halide with Potassium Fluoride
This protocol describes a typical procedure for the reaction of an activated aryl chloride with potassium fluoride.[6][7][8]
Materials:
-
Aryl chloride (e.g., 2-chloropyridine) (1.0 equiv)
-
Potassium Fluoride (KF) (2.0 equiv, spray-dried)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add spray-dried potassium fluoride.
-
Add the aryl chloride and anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120-150 °C and stir vigorously.
-
Monitor the reaction progress by gas chromatography (GC) or LC-MS. The reaction may take several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers, wash with water and then brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the pure aryl fluoride.
Protocol 3: Late-Stage C-H Fluorination via Photoredox Catalysis
This protocol outlines a general procedure for the direct C-H fluorination of an aromatic compound using a photocatalyst.[9][10][11]
Materials:
-
Aromatic substrate (1.0 equiv)
-
Photocatalyst (e.g., an iridium or ruthenium complex, or an organic photocatalyst) (1-5 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)
-
Acetonitrile (solvent)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To a Schlenk tube or vial, add the aromatic substrate, photocatalyst, and NFSI.
-
Add anhydrous acetonitrile via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Seal the vessel and place it in front of a blue LED light source with cooling provided by a fan.
-
Stir the reaction mixture under irradiation for 12-24 hours, or until TLC or LC-MS analysis indicates completion.
-
Once the reaction is complete, remove the light source and open the vessel to the air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the fluorinated product.
Visualizing Workflows and Environmental Impact
To better understand the practical aspects and environmental considerations of these methods, the following diagrams illustrate a general experimental workflow and a comparative environmental impact assessment.
Caption: A generalized experimental workflow for a fluorination reaction.
Caption: Comparative environmental impact of different fluorination methods.
Conclusion
The choice of fluorination method has significant implications for the environmental sustainability of a synthetic process. While traditional methods like nucleophilic aromatic substitution often require harsh conditions and toxic solvents, they can be cost-effective for large-scale synthesis. Electrophilic fluorination with modern reagents like Selectfluor® offers milder conditions but can generate significant waste from the reagent itself. The emergence of late-stage C-H fluorination through photoredox catalysis represents a paradigm shift, enabling the direct fluorination of complex molecules under mild, energy-efficient conditions. By carefully considering the green chemistry metrics, reagent hazards, and waste profiles associated with each method, researchers can make more informed decisions to minimize the environmental footprint of their synthetic endeavors.
References
- 1. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 3. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Perfluoroalkylation Reagents: Benchmarking 2-Iodononafluorobutane Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of perfluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can dramatically enhance a compound's metabolic stability, lipophilicity, binding affinity, and other crucial physicochemical properties. While 2-Iodononafluorobutane remains a valuable and widely used reagent for introducing the nonafluorobutyl group, a diverse array of novel reagents has emerged, offering alternative reactivity, broader substrate scope, and milder reaction conditions. This guide provides an objective comparison of this compound's performance against key novel perfluoroalkylation reagents, supported by experimental data.
Performance Comparison of Perfluoroalkylation Reagents
The following tables summarize the performance of this compound and several classes of novel perfluoroalkylation reagents across different reaction types. The data presented is a synthesis of reported yields from various studies and is intended to provide a comparative overview. Actual yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Perfluoroalkylation of Arenes and Heteroarenes
| Reagent Class | Specific Reagent Example | Substrate Example | Catalyst/Initiator | Solvent | Temp. (°C) | Yield (%) | Reference |
| Perfluoroalkyl Iodide | This compound | 1,3,5-Trimethoxybenzene | fac-Ir(ppy)₃ (photocatalyst) | CH₃CN | RT | 65 | [1] |
| Caffeine | DTHQ (catalyst), NaBH(OAc)₃ | MeCN/MeOH | RT | 65 | [1] | ||
| N-Methylpyrrole | Ru(bpy)₃Cl₂ (photocatalyst) | CH₃CN | RT | High | [2] | ||
| Hypervalent Iodine | Togni Reagent II (CF₃ source) | 1,3,5-Trimethoxybenzene | Ni(acac)₂ | DMSO | RT | 97 | [3][4][5] |
| Acid C₃F₇–Togni Reagent | 1,3,5-Trimethoxybenzene | (MeCN)₂Ni(C₃F₇)₂ | DMSO | RT | 74 | [3][4][5] | |
| Sulfinate Salts | Sodium Triflinate (Langlois' Reagent) | Aryl Boronic Acid | Cu(OAc)₂ | Dioxane | RT | Good | [6][7] |
| C₈F₁₇SO₂Na | 4-Quinolone | (NH₄)₂S₂O₈ | DMSO | 80 | 75 | [8] | |
| Organosilicon | Me₃SiCF₃ (Ruppert-Prakash Reagent) | Aryl Iodide | CuI | DMF | 80 | Good | [9][10] |
| Perfluoro Acid Anhydrides | (C₄F₉CO)₂O | Unactivated Alkene | Cu(I) catalyst | DCE | 60 | Good | [11][12] |
Table 2: Perfluoroalkylation of Alkenes and Alkynes
| Reagent Class | Specific Reagent Example | Substrate Example | Catalyst/Initiator | Solvent | Temp. (°C) | Yield (%) | Reference |
| Perfluoroalkyl Iodide | This compound | Styrene | Tertiary Amine (photo-promoted) | THF | RT | Good | [13][14] |
| Terminal Alkene | Ru(bpy)₃Cl₂ (photocatalyst) | CH₃CN | RT | 32-82 | [13] | ||
| Hypervalent Iodine | Togni Reagent II (CF₃ source) | Unactivated Olefin | Copper catalyst | Not specified | Not specified | Good | [15] |
| Sulfinate Salts | Sodium Triflinate (Langlois' Reagent) | Terminal Alkene | fac-Ir(ppy)₃ (photocatalyst) | MeOH | RT | Good | [16] |
| Perfluoro Acid Anhydrides | (C₄F₉CO)₂O | Unactivated Alkene | Cu(I) catalyst | DCE | 60 | Good | [11][12] |
Experimental Protocols
Detailed methodologies for key perfluoroalkylation reactions are provided below. These protocols are representative examples and may require optimization for different substrates.
Protocol 1: Photocatalytic Perfluoroalkylation of an Arene using this compound
This protocol describes a visible-light-mediated C-H perfluoroalkylation of an electron-rich arene.[1][14]
Materials:
-
Electron-rich arene (e.g., 1,3,5-trimethoxybenzene) (1.0 mmol)
-
This compound (3.0 mmol)
-
2,5-di-tert-butyl-hydroquinone (DTHQ) (0.1 mmol, 10 mol%)
-
Sodium triacetoxyborohydride (STAB) (0.5 mmol, 50 mol%)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Acetonitrile (MeCN) / Methanol (MeOH) (11:1 mixture, 5 mL)
-
Two white LED lamps
Procedure:
-
To a reaction vial, add the arene, DTHQ, STAB, and NaHCO₃.
-
Add the MeCN/MeOH solvent mixture and degas the solution.
-
Add this compound.
-
Place the vial between two white LED lamps and irradiate for 24 hours at room temperature with stirring.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Perfluoroalkylation of a Heteroarene using a Togni-type Reagent
This protocol outlines the perfluoroalkylation of a heteroarene using a hypervalent iodine reagent and a nickel catalyst.[3][4][5]
Materials:
-
Heteroarene (e.g., 1,3,5-trimethoxybenzene) (1.0 mmol)
-
Acid-C₂F₅–Togni reagent (1-pentafluoroethyl-1,2-benziodoxol-3(1H)-one) (1.0 mmol)
-
(MeCN)₂Ni(C₂F₅)₂ (catalyst 1) (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry reaction vial under a nitrogen atmosphere, add the heteroarene and the nickel catalyst.
-
Add anhydrous DMSO via syringe.
-
Add the Acid-C₂F₅–Togni reagent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental pathways for the generation of perfluoroalkyl radicals from different reagent classes.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Practical Method for Perfluoroalkyl Compound Synthesis | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 12. Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides [html.rhhz.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Togni Reagent II - Enamine [enamine.net]
- 16. Operationally simple hydrotrifluoromethylation of alkenes with sodium triflinate enabled by Ir photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Iodononafluorobutane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. 2-Iodononafluorobutane, a halogenated organic compound and a member of the per- and polyfluoroalkyl substances (PFAS) family, requires specific handling and disposal procedures due to its chemical properties and potential environmental persistence. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles to protect from splashes.
-
Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
Quantitative Data Summary
The following table summarizes key quantitative data for 1-Iodononafluorobutane, which is expected to be comparable to this compound.
| Property | Value |
| Molecular Formula | C4F9I |
| Molecular Weight | 345.93 g/mol |
| Boiling Point | 66-67 °C |
| Melting Point | -88 °C |
| Density | 2.01 g/mL at 25 °C |
Experimental Protocols: Waste Disposal Methodology
The proper disposal of this compound follows the protocols for halogenated organic compounds and PFAS substances. The primary recommended method of disposal is through a licensed and approved hazardous waste disposal facility.
Step-by-Step Disposal Procedure:
-
Waste Segregation: It is critical to segregate waste containing this compound from all other waste streams, especially non-halogenated solvents.[1] Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal.[1]
-
Containerization:
-
Collect all this compound waste, including residues, contaminated labware (e.g., pipette tips, vials), and solutions, in a dedicated, compatible, and leak-proof container.[2]
-
The container must have a secure, tightly sealing lid to prevent the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.[2]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[2]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents and bases.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[2] The recommended disposal method is incineration at a hazardous waste facility capable of handling halogenated organic compounds.[1]
-
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Iodononafluorobutane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Iodononafluorobutane (CAS No. 375-51-9), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical Safety Data Summary
The following table summarizes the key safety information for this compound.
| Hazard Category | Description |
| Physical Hazards | Not classified as a physical hazard. |
| Health Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — Single exposure (Category 3), Respiratory system.[1] |
| Environmental Hazards | No information available. |
| Signal Word | Warning |
| Occupational Exposure Limits | No established occupational exposure limits.[1] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all work involving this compound to determine the specific PPE required. The following are the minimum recommended PPE:
| PPE Category | Specification |
| Eye and Face Protection | Wear chemical safety goggles or a face shield.[1] Standard prescription glasses are not sufficient. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] For a similar compound, Viton® gloves are recommended; however, it is crucial to consult the glove manufacturer for specific breakthrough times and permeability data for this compound. |
| Respiratory Protection | If working outside a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
Operational and Disposal Plans
A clear, step-by-step plan is critical for the safe handling and disposal of this compound.
Handling Procedures:
-
Preparation:
-
Handling:
-
Storage:
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbed material and place it in a suitable, sealed container for disposal.
Disposal Plan:
All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
